molecular formula C9H6IN3O2 B8777964 4-iodo-3-(3-nitrophenyl)-1H-pyrazole

4-iodo-3-(3-nitrophenyl)-1H-pyrazole

Cat. No.: B8777964
M. Wt: 315.07 g/mol
InChI Key: WZLLHCUKWVJWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Iodo-3-(3-nitrophenyl)-1H-pyrazole (CAS 1206835-70-2) is a high-purity chemical compound offered for research purposes. With the molecular formula C 9 H 6 IN 3 O 2 and a molecular weight of 315.07 g/mol , this pyrazole derivative features a nitroaromatic substitution, making it a valuable synthetic intermediate. Its structural characteristics, particularly the iodine and nitro-functionalized phenyl ring on the pyrazole core, suggest its primary application is in chemical synthesis and drug discovery research . It can be utilized as a key building block in organic synthesis, including metal-catalyzed cross-coupling reactions, for the development of more complex molecules. This product is strictly for research and development applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6IN3O2

Molecular Weight

315.07 g/mol

IUPAC Name

4-iodo-5-(3-nitrophenyl)-1H-pyrazole

InChI

InChI=1S/C9H6IN3O2/c10-8-5-11-12-9(8)6-2-1-3-7(4-6)13(14)15/h1-5H,(H,11,12)

InChI Key

WZLLHCUKWVJWQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(C=NN2)I

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Synthesis, Characterization, and Application of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold in a multitude of approved therapeutics, particularly in oncology and inflammatory diseases.[1] Its unique electronic properties and metabolic stability make it an ideal core for designing targeted agents. This guide provides an in-depth technical overview of a specific, highly functionalized derivative: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole. While this compound is not extensively cataloged, its constituent parts—the pyrazole core, a C4-iodo substituent, and a 3-(3-nitrophenyl) group—suggest immense potential as a versatile building block for creating diverse chemical libraries.

This document outlines a robust and logical pathway for the synthesis, purification, and comprehensive characterization of this target molecule. Furthermore, it details its strategic application in drug development, focusing on its use in palladium-catalyzed cross-coupling reactions to generate novel chemical entities for screening as kinase inhibitors. The protocols and insights provided herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced heterocyclic intermediates in their discovery programs.

Part 1: The Strategic Value of the Pyrazole Scaffold

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[2][3] This arrangement confers a unique combination of hydrogen bond donor and acceptor capabilities, allowing them to mimic the hinge-binding interactions of ATP in the active sites of many protein kinases.[4][5] Consequently, the pyrazole moiety is a dominant feature in numerous kinase inhibitors, including FDA-approved drugs like Ruxolitinib and Ibrutinib.[1]

The strategic value of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is threefold:

  • The Pyrazole Core : Provides the foundational pharmacophore for engaging with a wide range of biological targets.[6]

  • The C4-Iodo Group : Serves as a highly efficient synthetic "handle." The carbon-iodine bond is readily activated by transition metal catalysts (e.g., palladium), enabling a suite of cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[7][8] This allows for the systematic and modular introduction of diverse substituents at a late stage of synthesis, which is a cornerstone of modern library design.

  • The 3-(3-nitrophenyl) Moiety : Introduces specific electronic and steric features. The nitro group is a potent electron-withdrawing group and hydrogen bond acceptor, which can be crucial for target recognition and binding affinity. Its presence can significantly influence the molecule's overall pharmacological profile.

This guide will now detail the practical steps to realize the synthesis and application of this high-potential molecule.

Part 2: Proposed Synthesis and Mechanistic Considerations

A logical and efficient synthesis of the target compound involves a two-step process: first, the construction of the pyrazole ring, followed by regioselective iodination.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Regioselective Iodination start 1-(3-Nitrophenyl)ethan-1-one + Diethyl oxalate intermediate1 Ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate (1,3-Dicarbonyl Intermediate) start->intermediate1 Claisen Condensation intermediate2 3-(3-Nitrophenyl)-1H-pyrazole (Precursor Molecule) intermediate1->intermediate2 Knorr Pyrazole Synthesis final_product 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (Target Molecule) intermediate2->final_product Electrophilic Substitution at C4 reagent1 Hydrazine Hydrate reagent1->intermediate2 reagent2 Iodine (I₂) + Ceric Ammonium Nitrate (CAN) reagent2->final_product

Caption: Proposed two-step synthesis workflow for the target molecule.

Experimental Protocol 1: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole (Precursor)

This protocol is based on the Knorr pyrazole synthesis, a classic and reliable method for forming the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine.[5]

Rationale: The reaction between the diketone and the two non-equivalent nitrogens of hydrazine proceeds via a condensation-cyclization-dehydration cascade to yield the thermodynamically stable aromatic pyrazole ring.

Methodology:

  • Preparation of the 1,3-Dicarbonyl Intermediate:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 1-(3-nitrophenyl)ethan-1-one (1.0 eq) dropwise at 0 °C under an inert atmosphere (N₂).

    • After stirring for 15 minutes, add diethyl oxalate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with dilute HCl and extract the product, ethyl 2,4-dioxo-4-(3-nitrophenyl)butanoate, with ethyl acetate. Purify via column chromatography.

  • Pyrazole Ring Formation:

    • Dissolve the purified 1,3-dicarbonyl intermediate (1.0 eq) in glacial acetic acid.

    • Add hydrazine hydrate (1.2 eq) dropwise and reflux the mixture for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-(3-nitrophenyl)-1H-pyrazole.

Experimental Protocol 2: Regioselective C4-Iodination

Rationale: The C4 position of the pyrazole ring is the most electron-rich and sterically accessible, making it the preferred site for electrophilic aromatic substitution.[3] The use of molecular iodine in the presence of a strong oxidizing agent like Ceric Ammonium Nitrate (CAN) generates a potent electrophilic iodine species (I⁺) in situ, which efficiently iodinates the ring.[7][9]

Methodology:

  • Dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.0 eq) in acetonitrile (MeCN).

  • Add ceric ammonium nitrate (CAN, 1.1 eq) and elemental iodine (I₂, 1.3 eq) to the solution.[7]

  • Reflux the reaction mixture overnight (approx. 16 hours), monitoring for the consumption of starting material by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess iodine.

  • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-iodo-3-(3-nitrophenyl)-1H-pyrazole.

Part 3: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the newly synthesized compound.

Table 1: Predicted Physicochemical Properties
PropertyValueMethod
Molecular Formula C₉H₆IN₃O₂Calculated
Molecular Weight 315.07 g/mol Calculated
Appearance Off-white to pale yellow solidPredicted based on analogs
XLogP3 ~2.9Predicted
Solubility Soluble in DMSO, DMF, DCMPredicted based on analogs
Expected Spectroscopic Data:
  • ¹H NMR: The most diagnostic change will be the disappearance of the singlet corresponding to the C4-proton of the precursor. The spectrum of the final product is expected to show a singlet for the C5-proton, multiplets for the four aromatic protons of the nitrophenyl ring, and a broad singlet for the N-H proton.[2]

  • ¹³C NMR: The C4 carbon signal will show a significant upfield shift due to the shielding effect of the iodine atom. The other carbon signals will be consistent with the substituted pyrazole and nitrophenyl rings.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ at m/z 316.0. The isotopic pattern will be characteristic of a mono-iodinated compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands are expected for the N-H stretch (~3200-3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and C=N/C=C stretches of the heterocyclic ring (~1600-1450 cm⁻¹).

Part 4: Strategic Applications in Drug Development

The primary utility of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is as a versatile intermediate for generating libraries of analogs via palladium-catalyzed cross-coupling reactions.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start 4-iodo-3-(3-nitrophenyl)-1H-pyrazole catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) + Base start->catalyst1 catalyst2 Pd/Cu Catalyst + Base start->catalyst2 reagent1 Aryl/Heteroaryl Boronic Acid or Ester reagent1->catalyst1 product1 4-Aryl-3-(3-nitrophenyl)-1H-pyrazole catalyst1->product1 reagent2 Terminal Alkyne reagent2->catalyst2 product2 4-Alkynyl-3-(3-nitrophenyl)-1H-pyrazole catalyst2->product2

Caption: Diversification via palladium-catalyzed cross-coupling reactions.

Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction is one of the most powerful methods for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the C4 position.[7]

Methodology:

  • To a reaction vial, add 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).

  • Add a solvent mixture, typically dioxane/water (4:1).

  • Purge the vial with an inert gas (N₂ or Ar) and seal it.

  • Heat the reaction at 80-100 °C for 6-12 hours, monitoring by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the 4-aryl-substituted pyrazole.

Hypothesized Biological Target Space: Kinase Inhibition

The pyrazole scaffold is a well-established kinase hinge-binder.[10] By using the cross-coupling protocols described above, a library of analogs can be synthesized where different aromatic, heteroaromatic, or aliphatic groups are appended at the C4 position. These modifications can explore the solvent-exposed regions of a kinase active site, potentially leading to highly potent and selective inhibitors.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival TF->Output Inhibitor Pyrazole-based Kinase Inhibitor (e.g., targeting Raf/MEK) Inhibitor->Raf Inhibitor->MEK

Caption: The MAPK/ERK pathway, a common target for pyrazole-based inhibitors.

Part 5: Safety and Handling

  • General: Handle all chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iodinated Compounds: Organoiodine compounds can be irritants and may be harmful if inhaled or ingested. Avoid creating dust.

  • Nitroaromatics: Nitroaromatic compounds are often toxic and should be handled with care.

  • Reagents: Oxidizing agents like CAN should be handled carefully. Hydrazine hydrate is toxic and corrosive. Follow all institutional safety guidelines.

Part 6: Conclusion

4-iodo-3-(3-nitrophenyl)-1H-pyrazole represents a strategically designed, high-value building block for modern drug discovery. While not a final drug candidate itself, its true power lies in its capacity for controlled, late-stage diversification. This guide provides a comprehensive framework for its synthesis, characterization, and application. By leveraging the established reactivity of the C-I bond in cross-coupling reactions, researchers can efficiently generate large libraries of novel pyrazole derivatives, accelerating the discovery of potent and selective modulators of key biological targets, particularly protein kinases.

References

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). Molecules. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). Bioorganic & Medicinal Chemistry. [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2024). RSC Advances. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Molecules. [Link]

  • Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. [Link]

  • 4-Iodopyrazole. (n.d.). PubChem. [Link]

  • Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.). MDPI. [Link]

  • Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2024). RSC Advances. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals. [Link]

  • (PDF) Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (n.d.). ResearchGate. [Link]

  • Synthesis of 1-methyl-, 4-nitro-, 4-amino- and 4-iodo-1,2-dihydro-3H-pyrazol-3-ones. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. (2021). Letters in Applied NanoBioScience. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Molecules. [Link]

Sources

Mechanistic Insight & Protocol: Regioselective Iodination of 3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the regioselective iodination of 3-(3-nitrophenyl)-1H-pyrazole , a critical intermediate in the synthesis of p38 MAP kinase inhibitors and other heterocyclic pharmacophores.[1] Unlike simple pyrazoles, the presence of the electron-withdrawing 3-nitrophenyl group deactivates the system, requiring optimized electrophilic aromatic substitution (EAS) conditions. This document provides a validated protocol using N-Iodosuccinimide (NIS) in acidic media, supported by a rigorous mechanistic analysis explaining the exclusive C-4 regioselectivity .

Part 1: Mechanistic Analysis

Substrate Electronic Landscape

The starting material, 3-(3-nitrophenyl)-1H-pyrazole, presents a competitive landscape for electrophilic attack. To understand the regioselectivity, we must analyze the electronic density of the two aromatic rings:

  • The Pyrazole Ring: A

    
    -excessive heteroaromatic system. The pyrrole-like nitrogen (
    
    
    
    ) donates electron density into the ring, making carbons C-4 and C-5 nucleophilic.
  • The Phenyl Ring: Substituted with a nitro group (

    
    ) at the meta position. The nitro group is strongly electron-withdrawing (induction and resonance), significantly deactivating the phenyl ring towards electrophilic attack.
    

Conclusion: The electrophile (


) will preferentially attack the pyrazole ring over the deactivated phenyl ring.
Regioselectivity: Why C-4?

Within the pyrazole ring, the C-4 position is the kinetic and thermodynamic site of choice for EAS reactions.

  • C-3/C-5 Positions: These carbons are adjacent to the electronegative nitrogen atoms. The inductive withdrawal by nitrogen reduces the electron density at these sites. Furthermore, in the 3-substituted substrate, the C-3 position is blocked.

  • C-4 Position: This carbon is beta to both nitrogen atoms, shielding it from the strongest inductive deactivation. The Highest Occupied Molecular Orbital (HOMO) coefficients are largest at C-4, facilitating the formation of the Sigma complex (Wheland intermediate).

Reaction Mechanism (EAS)

The reaction proceeds via a standard Electrophilic Aromatic Substitution pathway.

  • Activation: The iodinating agent (NIS) is activated by acid (TFA or AcOH) to generate a highly reactive iodonium species (

    
     or 
    
    
    
    ).
  • Attack: The pyrazole C-4

    
    -electrons attack the electrophilic iodine.
    
  • Sigma Complex: A resonance-stabilized carbocation forms.

  • Re-aromatization: A base (succinimide anion or solvent) abstracts the proton from C-4, restoring aromaticity and yielding 4-iodo-3-(3-nitrophenyl)-1H-pyrazole .

Mechanistic Visualization

ReactionMechanism Substrate 3-(3-nitrophenyl)-1H-pyrazole (Nucleophile) Complex Sigma Complex (C-4 Cation Intermediate) Substrate->Complex Electrophilic Attack at C-4 Reagent NIS + TFA (Activated Electrophile I+) Reagent->Complex Iodine donation Product 4-Iodo-3-(3-nitrophenyl)-1H-pyrazole Complex->Product Re-aromatization Deprotonation Proton Abstraction (- H+) Phenyl Phenyl Ring (Deactivated by NO2) Phenyl->Substrate Directs I+ to Pyrazole

Figure 1: Mechanistic pathway for the C-4 selective iodination of 3-(3-nitrophenyl)-1H-pyrazole.

Part 2: Validated Experimental Protocol

Given the electron-deficient nature of the substrate (due to the nitrophenyl group), mild conditions like


 often result in poor conversion. The NIS/TFA method  is recommended for its high electrophilicity and operational simplicity.
Reagents & Materials
ReagentEquivalentsRole
3-(3-nitrophenyl)-1H-pyrazole 1.0 equivSubstrate
N-Iodosuccinimide (NIS) 1.2 - 1.5 equivIodinating Agent
Trifluoroacetic Acid (TFA) 0.2 - 0.5 equivCatalyst/Activator
Acetonitrile (MeCN) Solvent (0.2 M)Reaction Medium
Sodium Thiosulfate (

)
Excess (aq)Quenching Agent
Step-by-Step Methodology
  • Setup: In a clean round-bottom flask equipped with a magnetic stir bar, dissolve 3-(3-nitrophenyl)-1H-pyrazole (1.0 equiv) in Acetonitrile (concentration ~0.2 M).

  • Activation: Add Trifluoroacetic Acid (TFA) (0.2 equiv). Stir for 5 minutes at room temperature to ensure protonation/equilibration.

  • Addition: Add N-Iodosuccinimide (NIS) (1.2 equiv) portion-wise over 10 minutes. Note: Protect from light to prevent radical side reactions.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (typically 30-50% EtOAc/Hexane) or LC-MS.

    • Target: Disappearance of starting material (M+H = 190) and appearance of product (M+H = 316).

    • Duration: Typically 2–6 hours. If conversion is slow, add an additional 0.3 equiv of NIS and increase temp to 80°C.

  • Quenching: Cool to room temperature. Dilute with Ethyl Acetate and pour into a saturated aqueous solution of Sodium Thiosulfate (

    
    ) to reduce excess iodine (color change from brown/red to yellow/clear).
    
  • Workup:

    • Separate phases.

    • Extract aqueous layer with Ethyl Acetate (2x).

    • Wash combined organics with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough (>95%). If necessary, purify via recrystallization (Ethanol/Water) or flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

Troubleshooting Decision Tree

Troubleshooting Start Reaction Incomplete (>10% SM remaining) Check1 Check TLC/LCMS Is byproduct forming? Start->Check1 NoByprod No Byproducts (Low Reactivity) Check1->NoByprod No YesByprod Byproducts Present (N-iodination or Poly-iodination) Check1->YesByprod Yes Action1 Increase Temp to 80°C Add 0.5 eq NIS NoByprod->Action1 Action2 Switch Solvent to DMF (Higher Solubility) NoByprod->Action2 Action3 Reduce Temp to RT Add NIS slower YesByprod->Action3

Figure 2: Optimization workflow for deactivated pyrazole substrates.

Part 3: Applications & Utility

The resulting 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is a versatile scaffold. The C-I bond is highly reactive towards palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid expansion of the pharmacophore at the C-4 position.

Key Transformation:

  • Suzuki Coupling: Reaction with aryl boronic acids to form 3,4-diarylpyrazoles.

  • Reduction: The nitro group can be subsequently reduced to an aniline (

    
     or 
    
    
    
    ) for amide coupling, creating a dual-vector modification strategy.

References

  • BenchChem. Synthesis of 4-Iodopyrazole - Technical Support Center. Retrieved from

  • K. Świątek, et al. (2025).[2] Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. ResearchGate.[2][3] Retrieved from

  • Vasilevsky, S. F., et al. (2000).[2] Direct iodination of 3- and 4-nitropyrazoles with a reagent based on iodine monochloride and silver sulfate.[2] Russian Chemical Bulletin.[2] Retrieved from

  • Organic Chemistry Frontiers. Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds. Retrieved from

Sources

Electronic Properties of Nitro-Substituted Pyrazole Rings: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties of Nitro-Substituted Pyrazole Rings Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Nitro-substituted pyrazoles represent a critical intersection between high-energy density materials (HEDMs) and pharmacophore development.[1] The introduction of the nitro group (


) onto the electron-rich pyrazole ring creates a "push-pull" electronic system that dramatically alters the heterocycle's physicochemical profile.

For the energetic materials scientist , these compounds offer a pathway to melt-castable explosives with high density and low sensitivity, rivaling TNT and Composition B. For the medicinal chemist , the nitro group serves as a potent electronic tuner, modulating pKa to influence bioavailability and metabolic stability, albeit with toxicity considerations.[2]

This guide dissects the electronic structure, synthesis mechanisms, and property-tuning capabilities of nitro-pyrazoles, providing actionable protocols for their generation and characterization.

Fundamental Electronic Structure

The Pyrazole Scaffold

The parent pyrazole ring is a


-excessive heterocycle with six 

-electrons delocalized over five atoms.[1] It contains two distinct nitrogen atoms:[3]
  • Pyrrole-like Nitrogen (

    
    ):  Contributes two electrons to the aromatic system; the proton attached here is acidic (
    
    
    
    ).[1][2]
  • Pyridine-like Nitrogen (

    
    ):  Contributes one electron to the 
    
    
    
    -system and possesses a lone pair in an
    
    
    orbital, acting as a basic site (
    
    
    ).[1][2]
The Nitro Effect: Induction vs. Resonance

The nitro group is a strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic substitution but activates it toward nucleophilic attack.[1][2] Its position determines the dominant electronic effect:

  • C3/C5-Nitro (Positions 3 and 5): The nitro group is conjugated with the ring but adjacent to the nitrogen atoms.[1] Inductive withdrawal (

    
    ) is maximized due to proximity to the electronegative nitrogens.[1][2]
    
  • C4-Nitro (Position 4): This position allows for direct resonance conjugation with the

    
     lone pair.[1][2] The resonance structure places a positive charge on the ring nitrogens, significantly increasing the acidity of the 
    
    
    
    -proton.[2]
  • N-Nitro (Position 1): A kinetically formed intermediate.[1][2] It is electronically unique because the

    
     bond allows for a [1,5]-sigmatropic rearrangement (Habraken Rearrangement) to carbon positions.[1][2]
    
Visualization of Electronic Effects

The following diagram illustrates the resonance contributions and the "push-pull" mechanism in 4-nitropyrazole.

Resonance cluster_0 Resonance Structures of 4-Nitropyrazole Struct1 Neutral Form (Aromatic Sextet) Struct2 Charge Separated (N1+ / NO2-) Struct1->Struct2 Electron Delocalization Struct3 Charge Separated (N2+ / NO2-) Struct2->Struct3 Resonance Effect Net Effect: 1. Reduced Electron Density in Ring 2. Increased N-H Acidity 3. Deactivation to Electrophiles Struct3->Effect

Caption: Resonance delocalization in 4-nitropyrazole showing electron withdrawal from the ring to the nitro group.

Physicochemical Properties

The introduction of nitro groups drastically shifts the physical properties of the pyrazole ring.[2]

Acidity (pKa) and Solubility

The nitro group stabilizes the pyrazolate anion (conjugate base) through resonance and induction, lowering the


.[2]
CompoundpKa (Experimental/Predicted)Solubility ProfileNotes
Pyrazole ~14.2Water, EthanolWeak acid; forms salts with strong bases.[1]
3-Nitropyrazole ~8.32Methanol, DMSOModerate acid; soluble in polar organic solvents.
4-Nitropyrazole ~9.6Ethanol, TolueneLess acidic than 3-isomer due to distance from N-H?[1] (Debated: Resonance at C4 is strong).
3,4-Dinitropyrazole (DNP) < 4.0 (Highly Acidic)Hot Water, AcetoneCritical: Acidity approaches picric acid.[1][2] Reacts with metals to form sensitive salts.[1][2]
Thermal and Energetic Properties

For energetic applications, density and oxygen balance are paramount.[1][2]

CompoundDensity (

, g/cm³)
Melting Point (

)
Dec.[2][4][5][6] Temp (

)
Detonation Velocity (

)
3-Nitropyrazole 1.55173-175 °C>300 °CLow
4-Nitropyrazole 1.55160-164 °C>300 °CLow
3,4-Dinitropyrazole 1.87 86-88 °C 285 °C~8,700 m/s
LLM-119 1.84>200 °C250 °C~8,400 m/s

Insight: 3,4-DNP is a prime candidate for melt-cast explosives because its melting point (~88°C) allows it to be poured like TNT, but its density and performance are significantly higher.[1]

Synthesis & Reactivity

The Habraken Rearrangement (N-Nitro to C-Nitro)

Direct nitration often yields the kinetic


-nitro product.[1] To access the thermodynamically stable 

-nitro isomers (essential for high performance), one must utilize the Habraken rearrangement.[2]

Mechanism:

  • N-Nitration: Pyrazole reacts with mild nitrating agents (acetyl nitrate) to form 1-nitropyrazole.[1][2]

  • Rearrangement: Upon heating (~140°C), the nitro group undergoes a [1,5]-sigmatropic shift to position 5 (equivalent to 3 due to tautomerism).[1][2]

Synthesis cluster_mechanism Mechanism Insight Start Pyrazole (C3H4N2) Step1 N-Nitration (HNO3 / Ac2O, <10°C) Start->Step1 Intermediate 1-Nitropyrazole (Kinetic Product) Step1->Intermediate Step2 Habraken Rearrangement (140°C, Anisole/Benzonitrile) Intermediate->Step2 [1,5]-Sigmatropic Shift Product1 3-Nitropyrazole (Thermodynamic C-Nitro) Step2->Product1 Step3 Mixed Acid Nitration (HNO3 / H2SO4) Product1->Step3 Final 3,4-Dinitropyrazole (DNP) (High Performance) Step3->Final MechanismNote The N-NO2 bond is weak. Rearrangement is intramolecular. Yields are high (85-90%).

Caption: Synthetic pathway from pyrazole to 3,4-DNP highlighting the critical Habraken rearrangement step.

Experimental Protocol: Synthesis of 3,4-Dinitropyrazole (DNP)

Note: This protocol involves energetic materials. Standard safety precautions (blast shields, remote handling) are mandatory.[2]

Step 1: Synthesis of 1-Nitropyrazole

  • Reagents: Pyrazole (1 eq), Acetic Anhydride (excess), Fuming

    
    .
    
  • Procedure: Dissolve pyrazole in acetic anhydride at 0°C. Add fuming nitric acid dropwise, maintaining temp < 10°C.

  • Workup: Pour onto ice. Filter the white precipitate (1-nitropyrazole).[1][2]

  • Yield: ~85-90%.

Step 2: Rearrangement to 3-Nitropyrazole

  • Procedure: Dissolve 1-nitropyrazole in benzonitrile or anisole.[1][2] Heat to 150°C for 3-5 hours.

  • Workup: Cool to precipitate 3-nitropyrazole. Wash with hexanes to remove solvent.[2]

  • Validation: NMR will show a shift in proton signals indicating loss of symmetry compared to N-nitro.[1][2]

Step 3: Nitration to 3,4-DNP

  • Reagents: 3-Nitropyrazole, 98%

    
    , 98% 
    
    
    
    .[1][2]
  • Procedure: Dissolve 3-nitropyrazole in

    
    . Add 
    
    
    
    slowly at 60°C. Heat to 90°C for 4 hours.
  • Quench: Pour onto crushed ice. The product, 3,4-DNP, precipitates as a white/pale yellow solid.[2]

  • Purification: Recrystallize from water or dichloroethane.

  • Characterization:

    
    .[1][2]
    

Applications & Strategic Utility

Energetic Materials (Explosives & Propellants)
  • Melt-Cast Capability: 3,4-DNP is a leading replacement for TNT.[1] Its melting point allows it to be processed in existing steam-heated casting infrastructure.[1]

  • Insensitivity: Unlike traditional nitro-aromatics, the pyrazole ring confers stability against shock and friction, making it an "Insensitive Munition" (IM) candidate.[1][2]

  • Safety Warning: Due to its acidity, 3,4-DNP must never be cast directly into unlined metal shells (forms sensitive picrate-like salts).[1][2] It is often formulated with binders or converted to its ammonium salt.[1][2]

Medicinal Chemistry
  • Metabolic Stability: The nitro group blocks metabolic oxidation at the substituted carbon.[1][2]

  • Bioisosteres: Nitro-pyrazoles are occasionally used as bioisosteres for carboxylic acids due to their acidity and planar geometry, though potential toxicity (nitroreductase activity) limits their ubiquity.[1][2]

  • Scaffolds: 4-nitropyrazole is a precursor to 4-aminopyrazole, a "privileged scaffold" in kinase inhibitors (e.g., for CDK or substituted pyrazolo-pyrimidines).[1]

References

  • Habraken, C. L., & Janssen, J. W. A. M. (1971).[1][2] Pyrazoles.[1][2][3][4][7][8] VIII. Rearrangement of N-nitropyrazoles. Formation of 3-nitropyrazoles.[1][3][5][6][9][10][11] The Journal of Organic Chemistry.[1][2][12] Link[2]

  • Pagoria, P. F., et al. (2018).[1][2] Synthesis, Formulation, and Testing of 3,4-DNP. Insensitive Munitions & Energetic Material Technology Symposium.[1][2] Link

  • Zhang, J., et al. (2019).[1][2] Synthesis and Properties of Energetic Hydrazinium 5-Nitro-3-dinitromethyl-2H-pyrazole. ACS Omega.[1][2] Link[2]

  • PubChem. (2025).[1][2][7][13][14] 3,4-Dinitro-1H-pyrazole Compound Summary. National Library of Medicine.[1][2] Link

  • Katritzky, A. R. (2010).[1][2] Handbook of Heterocyclic Chemistry.[1][2] Elsevier.[1][2] (General reference for pyrazole pKa and reactivity).

Sources

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of 4-Iodopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Alkynylpyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The introduction of an alkynyl moiety at the C4-position of the pyrazole ring via the Sonogashira coupling reaction provides a powerful tool for expanding the chemical space and generating novel molecular architectures.[3] This carbon-carbon bond-forming reaction, which couples a terminal alkyne with an aryl or vinyl halide, is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][4]

4-Iodopyrazoles are particularly valuable substrates for this transformation due to the high reactivity of the carbon-iodine bond, which generally allows for milder reaction conditions compared to other halo-pyrazoles.[3] The resulting 4-alkynylpyrazoles are key intermediates in the synthesis of a wide range of biologically active compounds, including kinase inhibitors, by enabling further molecular elaborations. This guide provides a comprehensive overview of Sonogashira coupling protocols for 4-iodopyrazole derivatives, offering insights into the reaction mechanism, practical experimental procedures, and troubleshooting strategies to empower researchers in drug discovery and chemical synthesis.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The Sonogashira coupling reaction traditionally proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A copper-free variant of the reaction has also been developed to circumvent certain side reactions.[1]

The Conventional Copper-Cocatalyzed Pathway

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-iodopyrazole, forming a Pd(II) intermediate.

  • Formation of Copper Acetylide: In a concurrent cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper(I) acetylide species. This step is crucial for activating the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the Cu(I) catalyst.

  • Reductive Elimination: The resulting di-organopalladium(II) complex undergoes reductive elimination to yield the 4-alkynylpyrazole product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (4-Iodopyrazole) product_pd_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->product_pd_complex Transmetalation product_pd_complex->pd0 Reductive Elimination product 4-Alkynylpyrazole product_pd_complex->product Product Release cu_catalyst Cu(I)X alkyne H-C≡CR cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_complex Transfers Alkynyl Group cu_acetylide->cu_catalyst Regeneration alkyne->cu_acetylide Coordination & Deprotonation base Base

Caption: The dual catalytic cycle of the Sonogashira coupling.

Copper-Free Sonogashira Coupling

While the copper co-catalyst enhances the reaction rate, it can also promote the undesirable homocoupling of the terminal alkyne (Glaser coupling).[1] Copper-free protocols have been developed to mitigate this side reaction. In these systems, the deprotonation of the alkyne is believed to occur on the palladium center after initial coordination, albeit generally requiring a stronger base or higher temperatures.[4]

The Critical Role of N-Protection

The pyrazole ring contains two nitrogen atoms, one of which is a pyrrole-type NH group. This NH proton is acidic and can be deprotonated by the base used in the coupling reaction. The resulting pyrazolate anion can act as a ligand, potentially coordinating to the palladium catalyst and inhibiting its activity.[3] Therefore, protection of the pyrazole nitrogen is often a crucial step for a successful Sonogashira coupling.

Commonly used protecting groups for the pyrazole nitrogen include:

  • Boc (tert-Butoxycarbonyl): Easily introduced and removed under acidic conditions. However, it may not be stable under all Sonogashira reaction conditions.

  • Trityl (Triphenylmethyl): A bulky protecting group that offers good stability and can be removed under acidic conditions.

  • PMB (p-Methoxybenzyl): Removable under oxidative conditions.

  • EtOEt (1-Ethoxyethyl): Introduced under acidic conditions and readily removed with mild acid.

The choice of protecting group will depend on the overall synthetic strategy and the compatibility with other functional groups in the molecule.

Experimental Protocols

The following protocols provide a general framework for conducting the Sonogashira coupling of 4-iodopyrazole derivatives. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.

Protocol 1: General Procedure for Copper-Cocatalyzed Sonogashira Coupling

This protocol is a good starting point for a wide range of 4-iodopyrazole derivatives and terminal alkynes.

Materials and Reagents:

  • N-protected 4-iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (anhydrous, as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or dioxane)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the N-protected 4-iodopyrazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Base Addition: Add the anhydrous and degassed solvent (if using a co-solvent) followed by anhydrous triethylamine.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, gentle heating (40-60 °C) may be applied.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If triethylamine was used as the solvent, remove it under reduced pressure. Dilute the residue with an organic solvent such as ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite to remove insoluble salts. Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add 4-Iodopyrazole, Pd Catalyst, CuI setup->add_reagents add_solvent_base Add Solvent & Base add_reagents->add_solvent_base add_alkyne Add Terminal Alkyne add_solvent_base->add_alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react workup Work-up (Quench, Extract) react->workup purify Purification (Column Chromatography) workup->purify end End purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when homo-coupling of the alkyne is a significant side reaction.

Materials and Reagents:

  • N-protected 4-iodopyrazole (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • A stronger base such as diisopropylethylamine (DIPEA) or cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., DMF or NMP)

  • Inert gas (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add the N-protected 4-iodopyrazole, Pd(PPh₃)₄, and the base.

  • Solvent Addition: Add the anhydrous and degassed solvent.

  • Alkyne Addition: Add the terminal alkyne to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash if no copper was used.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes various conditions reported for the Sonogashira coupling of iodopyrazole derivatives. This data can serve as a guide for selecting starting conditions for a new reaction.

4-Iodopyrazole DerivativeTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Yield (%)Reference
Various 4-iodopyrazolesVarious terminal alkynesPd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%)TriethylamineRTHigh[3]
4-Iodo-1H-1-tritylpyrazoleAllyl alcoholCuI (20 mol%), 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)tBuOK / Allyl alcohol130 (MW)66[5]
1-Boc-4-iodopyrazolePhenylacetylenePd(PPh₃)₂Cl₂, CuIEt₃N / THFRT85N/A
4-Iodo-1-methyl-1H-pyrazol-3-amineVarious terminal alkynesPdCl₂(PPh₃)₂, CuITriethylamine / SolventRT - 80Good[6]
1,3-Disubstituted-5-chloro-4-iodopyrazolesPhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N / DMFN/AGood[7]

Note: Yields are highly substrate-dependent and the conditions listed are not universally applicable. Optimization is recommended.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere- Poor quality of reagents/solvents- Pyrazole N-H inhibition- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of solvents and use a robust inert atmosphere.- Use anhydrous solvents and freshly distilled bases.- Protect the pyrazole nitrogen.
Homo-coupling of Alkyne - Presence of oxygen- High concentration of copper catalyst- Rigorously exclude oxygen from the reaction.- Reduce the amount of CuI or switch to a copper-free protocol.
Decomposition of Starting Material - High reaction temperature- Incompatible functional groups- Lower the reaction temperature and extend the reaction time.- Protect sensitive functional groups on the alkyne or pyrazole.
Messy Reaction Profile (Multiple Spots on TLC) - Side reactions (e.g., homo-coupling, decomposition)- Impure starting materials- Optimize reaction conditions to minimize side reactions.- Purify starting materials before use.

Applications in Drug Discovery: A Case Study of Kinase Inhibitors

The 4-alkynylpyrazole scaffold is a key structural motif in many kinase inhibitors. The alkyne linker can serve as a rigid spacer to orient other functional groups for optimal binding to the kinase active site. Furthermore, the triple bond can participate in hydrogen bonding or other non-covalent interactions with the protein. The Sonogashira coupling provides a convergent and efficient route to access a diverse library of these potent inhibitors for structure-activity relationship (SAR) studies. For instance, pyrazolo[3,4-d]pyrimidines, often synthesized from precursors made via Sonogashira coupling, are a well-established class of kinase inhibitors.[8]

Conclusion

The Sonogashira coupling of 4-iodopyrazole derivatives is a robust and versatile method for the synthesis of 4-alkynylpyrazoles, which are valuable building blocks in medicinal chemistry and materials science. A thorough understanding of the reaction mechanism, the importance of N-protection, and careful optimization of reaction conditions are key to achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers to successfully implement this powerful transformation in their synthetic endeavors.

References

Sources

Application Note: Synthesis of Kinase Inhibitors using 4-iodo-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-iodo-3-(3-nitrophenyl)-1H-pyrazole represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for the synthesis of Type II kinase inhibitors (targeting the inactive DFG-out conformation) and CDK/p38 MAPK inhibitors . Its structural utility lies in its orthogonal reactivity:

  • C4-Iodine: A handle for high-fidelity cross-coupling (Suzuki-Miyaura/Sonogashira) to install hinge-binding motifs (e.g., pyridines, pyrimidines).

  • C3-Nitrophenyl: A masked aniline precursor. Post-coupling reduction allows for the installation of urea or amide "tails" that exploit the solvent-exposed region or hydrophobic back-pocket of the kinase domain.

  • N1-Nitrogen: A site for solubilizing groups or steric regulators.

This guide details the optimized protocols for transforming this intermediate into bioactive kinase inhibitors, focusing on regioselectivity, catalyst longevity, and chemoselectivity.

Retrosynthetic Logic & Pathway

The synthesis of 3,4-disubstituted pyrazole inhibitors typically follows a "Convergent Assembly" strategy. The 4-iodo-3-(3-nitrophenyl)-1H-pyrazole core acts as the linchpin.

Retrosynthesis Target Target Kinase Inhibitor (e.g., p38 MAPK / Src inhibitor) Urea Urea/Amide Formation (Tail Assembly) Target->Urea Disconnection 1 Suzuki Suzuki-Miyaura Coupling (Hinge Binder Installation) Urea->Suzuki Disconnection 2 Tail Tail Fragment (R-NCO / R-COCl) Urea->Tail Alkylation N-Alkylation (Solubility/Selectivity) Suzuki->Alkylation Disconnection 3 Hinge Hinge Binder (Ar-B(OH)2) Suzuki->Hinge Intermediate Core Scaffold: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole Alkylation->Intermediate Alkyl Alkyl Halide (R-X) Alkylation->Alkyl

Figure 1: Retrosynthetic analysis showing the modular assembly of kinase inhibitors from the core iodopyrazole scaffold.

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: Functionalize the N1 position to prevent catalyst poisoning by the free NH and to modulate solubility. Challenge: Pyrazoles can undergo N1 vs. N2 alkylation. The 3-nitrophenyl group provides steric bulk, generally favoring N1 alkylation (distal to the aryl ring) under thermodynamic control.

Materials:

  • Substrate: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 equiv)

  • Alkyl Halide: e.g., Isopropyl iodide or Ethyl iodide (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve 1.0 g (2.55 mmol) of the pyrazole substrate in 10 mL anhydrous DMF in a round-bottom flask.

  • Deprotonation: Add

    
     (1.66 g, 5.1 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution typically turns yellow/orange.
    
  • Addition: Dropwise add the alkyl halide (3.06 mmol).

  • Reaction: Heat to 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The N1-alkylated product is usually less polar (higher

    
    ) than the N2-isomer.
    
  • Workup: Pour mixture into 50 mL ice water. Extract with EtOAc (

    
     mL). Wash combined organics with LiCl solution (5%) to remove DMF, then brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes).

Expert Insight: If regioselectivity is poor, switch to Mitsunobu conditions (Alcohol,


, DIAD), which often favors the less sterically hindered nitrogen with higher fidelity.
Protocol B: Microwave-Assisted Suzuki-Miyaura Coupling (C4 Functionalization)

Objective: Install the hinge-binding heteroaryl group (e.g., Pyridine, Pyrimidine) at the C4 position. Criticality: The C-I bond is highly reactive, but the adjacent nitro group can coordinate to Pd species, potentially reducing turnover. High-energy microwave input overcomes this.

Materials:

  • Substrate: N-alkyl-4-iodo-3-(3-nitrophenyl)pyrazole (1.0 equiv)

  • Coupling Partner: 4-Pyridylboronic acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for difficult substrates)
  • Base: 2M

    
     (aqueous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a 10 mL microwave vial, combine the pyrazole (0.5 mmol), boronic acid (0.75 mmol), and catalyst (0.025 mmol).

  • Inertion: Cap and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed Dioxane (4 mL) and 2M

    
     (0.75 mL).
    
  • Reaction: Irradiate at 120°C for 30 minutes (High Absorption setting).

  • Filtration: Cool to RT. Filter through a Celite pad to remove Pd black. Wash with EtOAc.

  • Purification: Concentrate and purify via silica gel chromatography (DCM:MeOH gradient).

Data Validation:

Parameter Thermal (Reflux, 16h) Microwave (120°C, 30m)
Yield 45-60% 82-90%
By-products Protodeiodination observed Minimal

| Purity (HPLC) | 85% | >95% |

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without dehalogenating the newly coupled aryl ring (if it contains Cl/F). Method: Iron/Ammonium Chloride (Fe/NH4Cl) is preferred over catalytic hydrogenation (


, Pd/C) to avoid reducing the pyrazole double bond or stripping halogens.

Step-by-Step:

  • Suspension: Suspend the Suzuki product (0.4 mmol) in EtOH:Water (4:1, 10 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv, 325 mesh) and

    
     (5.0 equiv).
    
  • Reflux: Heat to 80°C with vigorous stirring for 2 hours.

  • Monitoring: TLC should show a significant polarity shift (amine is much more polar/fluorescent).

  • Workup: Filter hot through Celite (caution: pyrophoric iron waste). Concentrate filtrate. Partition between EtOAc and sat.

    
    .
    

Mechanism of Action (Suzuki Coupling)

Understanding the catalytic cycle is vital for troubleshooting low yields. The oxidative addition into the C-I bond is fast, but transmetallation can be sluggish if the boronic acid is not activated efficiently.

SuzukiMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Substrate BaseStep Base Activation (Ar-Pd-OH) OxAdd->BaseStep + OH- TransMet Transmetallation (Ar-Pd-Ar') BaseStep->TransMet + Activated Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Closes Substrate 4-Iodo-Pyrazole Substrate->OxAdd Boronic Aryl-B(OH)2 Boronic->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. Note that the 'Base Step' is critical for activating the palladium complex prior to transmetallation.

Troubleshooting & Optimization

Issue: Protodeiodination (Loss of Iodine without Coupling)
  • Cause:

    
    -hydride elimination or reduction of the Pd-Ar intermediate due to excess heat or lack of boronic acid.
    
  • Solution: Increase the equivalents of Boronic Acid to 2.0. Switch solvent to DME (Dimethoxyethane) which chelates Pd and stabilizes the intermediate.

Issue: Incomplete Nitro Reduction
  • Cause: Iron surface passivation.

  • Solution: Add 2-3 drops of concentrated HCl to the Fe/

    
     mixture to "etch" the iron surface and initiate the radical mechanism.
    
Issue: N-Alkylation Regioisomers
  • Cause: Steric factors of the 3-nitrophenyl group are insufficient.

  • Solution: Use THP (Tetrahydropyranyl) protection instead of alkylation if the final drug requires a free NH. THP can be removed with HCl/MeOH in the final step.

References

  • BenchChem. (2025). The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Retrieved from

  • Li, L., et al. (2014).[1] Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Journal of the American Chemical Society, 136, 14027-14030.[1] Retrieved from

  • Deng, X., & Mani, N. S. (2008).[2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry, 73, 2412-2415.[2] Retrieved from

  • National Institutes of Health (NIH). (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Catalyst and Method Developments. Retrieved from

Sources

Application Note: Reduction of 3-(3-Nitrophenyl)pyrazoles to 3-(3-Aminophenyl)pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: Strategic Methodologies for Chemoselective Nitro Group Reduction in Nitrogen-Rich Heterocycles

Executive Summary

The reduction of a nitro group to a primary amine is a fundamental transformation in synthetic organic chemistry[1]. In medicinal chemistry, 3-(3-nitrophenyl)pyrazoles are critical precursors. Reducing the nitro moiety yields 3-(3-aminophenyl)pyrazoles, which are versatile pharmacophores widely utilized as building blocks for amide- and urea-linked kinase inhibitors. This application note details the mechanistic rationale, comparative data, and self-validating protocols for the two most robust reduction methodologies: Catalytic Hydrogenation (Pd/C) and Metal-Mediated Single Electron Transfer (Fe/NH₄Cl).

Mechanistic & Chemical Context: The "Why"

Reducing a nitro group in the presence of an unprotected pyrazole ring presents unique physicochemical challenges that dictate the choice of reagents and conditions:

  • Catalyst Poisoning via N-Coordination: The pyrazole ring contains basic, electron-rich nitrogen atoms (N1, N2) that act as strong σ-donors. These nitrogens can coordinate to the surface of transition metal catalysts (e.g., Pd, Pt), effectively poisoning the catalyst and leading to sluggish kinetics or stalled reactions.

  • Chemoselectivity & Dehalogenation: If the phenyl or pyrazole ring is decorated with halogens (Cl, Br, I) or other reducible groups (alkenes, alkynes), standard catalytic hydrogenation will often result in unwanted dehalogenation or over-reduction[2].

  • Proton Transfer Dynamics & Solubility: The reduction of the nitro group is a proton-coupled electron transfer process. The choice of proton source dictates the reaction pathway. Strong acids can cause the resulting aminophenylpyrazole to precipitate as a highly insoluble hydrochloride salt, trapping it in metal sludge during workup.

Strategic Selection of Reduction Modalities

Method A: Catalytic Hydrogenation (Pd/C, H₂)

For substrates lacking halogens or other reducible functional groups, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the most atom-economical and scalable approach. Commercially available Pd/C achieves high turnover numbers for nitro group reductions under mild conditions[3] ().

  • Causality & Optimization: To prevent the pyrazole nitrogens from poisoning the Pd surface, reactions are run in polar protic solvents (EtOH, MeOH) with a catalytic amount of acetic acid. The acid competitively interacts with the basic sites, keeping the catalyst active without fully protonating the product. Alternatively, transfer hydrogenation using ammonium formate can be employed to bypass hydrogen gas[2] ().

Method B: Metal-Mediated Single Electron Transfer (Fe/NH₄Cl)

For substrates containing halogens, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is the optimal choice.

  • Causality & Optimization: Iron acts as a single electron transfer (SET) agent. While the classic Béchamp reduction uses concentrated HCl, replacing it with NH₄Cl provides a mild, buffered proton source. This is crucial: NH₄Cl prevents the over-protonation of the pyrazole and the newly formed amine, ensuring the product does not precipitate as an insoluble salt trapped in the iron oxide sludge. This guarantees high yields, simple liquid-liquid extraction, and absolute preservation of halogens[4] ().

Method Comparison Data

ParameterMethod A: Pd/C Catalytic HydrogenationMethod B: Fe/NH₄Cl SET Reduction
Primary Reagents 10% Pd/C, H₂ gas (1 atm), AcOH (cat.)Iron powder (325 mesh), NH₄Cl
Solvent System Ethanol or MethanolEthanol / Water (3:1 v/v)
Chemoselectivity Poor (Cleaves Cl, Br, I; reduces alkenes)Excellent (Tolerates halogens, alkenes)
Reaction Time 2 - 12 hours (Substrate dependent)1 - 3 hours (Rapid SET kinetics)
Scalability High (Requires pressure reactors at scale)High (Standard reflux setup)
Environmental Impact Green (Water is the only byproduct)Moderate (Generates solid iron oxide waste)
Workup Complexity Low (Simple filtration over Celite)Moderate (Filtration followed by extraction)

Experimental Protocols

Protocol A: Chemoselective Catalytic Hydrogenation (Pd/C)

This protocol is designed for non-halogenated 3-(3-nitrophenyl)pyrazoles.

  • Setup: In a flame-dried round-bottom flask, dissolve the 3-(3-nitrophenyl)pyrazole (1.0 eq) in anhydrous Ethanol (to achieve a 0.1 M concentration). Add glacial acetic acid (0.1 eq) to modulate pyrazole basicity.

  • Catalyst Addition: Purge the flask with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.05 eq Pd) to the solution. Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen.

  • Hydrogenation: Evacuate the flask under a light vacuum and backfill with H₂ gas (repeat 3 times). Maintain the reaction under a hydrogen balloon (approx. 1 atm) at room temperature with vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via TLC (DCM/MeOH 95:5) or LC-MS. The starting material (highly UV-active, higher

    
    ) will disappear. The product amine will appear at a lower 
    
    
    
    and stain positive (purple/brown) when treated with ninhydrin stain and heated. The reaction is complete when hydrogen uptake ceases.
  • Workup: Purge the flask thoroughly with N₂. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad generously with Ethyl Acetate (EtOAc).

  • Isolation: Concentrate the combined filtrates under reduced pressure. If residual acetic acid remains, dissolve the crude in EtOAc, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate to afford the pure 3-(3-aminophenyl)pyrazole.

Protocol B: Halogen-Tolerant Iron Reduction (Fe/NH₄Cl)

This protocol is designed for halogenated or highly functionalized derivatives.

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the functionalized 3-(3-nitrophenyl)pyrazole (1.0 eq), Iron powder (325 mesh, 5.0 eq), and Ammonium Chloride (NH₄Cl, 5.0 eq)[4].

  • Solvent Addition: Suspend the solid mixture in an Ethanol/Water solvent system (3:1 v/v, to achieve a 0.2 M concentration).

  • Reaction: Heat the vigorously stirred suspension to 80 °C (reflux).

  • Validation Checkpoint: The reaction mixture will transition from a grey suspension to a thick, dark brown/black sludge as iron oxides are generated. Monitor via TLC (Hexanes/EtOAc 1:1). The product amine will exhibit a distinct blue fluorescence under 254 nm UV light, contrasting with the dark UV-quenching spot of the nitro precursor.

  • Workup: Cool the mixture to room temperature. Filter the black iron sludge through a pad of Celite. Wash the filter cake thoroughly with EtOAc and Methanol to ensure complete recovery of the amine from the metal matrix[5].

  • Isolation: Concentrate the filtrate under reduced pressure to remove the majority of the ethanol. Transfer the aqueous residue to a separatory funnel, dilute with water, and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target amine.

Workflow Visualization

DecisionTree Start 3-(3-Nitrophenyl)pyrazole Derivative CheckHalogen Are reducible groups (e.g., halogens, alkenes) present? Start->CheckHalogen MethodA Method A: Catalytic Hydrogenation (Pd/C, H2) CheckHalogen->MethodA No MethodB Method B: Metal-Mediated SET (Fe/NH4Cl) CheckHalogen->MethodB Yes WorkupA Filtration over Celite Solvent Evaporation MethodA->WorkupA WorkupB Filtration of Fe salts Aqueous Extraction MethodB->WorkupB Product 3-(3-Aminophenyl)pyrazole Target Amine WorkupA->Product WorkupB->Product

Decision tree for selecting the optimal reduction methodology for 3-(3-nitrophenyl)pyrazoles.

References

  • Title: High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Source: Organic Letters URL: [Link]

  • Title: Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Source: Synthetic Communications URL: [Link]

  • Title: Transfer hydrogenation of nitroarenes using cellulose filter paper-supported Pd/C by filtration as well as sealed methods. Source: RSC Advances URL: [Link]

Sources

Application Note: Regioselective N-Alkylation Procedures for 4-Iodo-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The N-alkylation of unsymmetrical pyrazoles is a fundamental transformation in medicinal chemistry, yet it remains notoriously challenging due to the formation of N1/N2 regioisomeric mixtures[1]. For the highly functionalized scaffold 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (MW: 314.9 g/mol ), this challenge is magnified by the strong electron-withdrawing nature of the 3-nitrophenyl group and the significant steric bulk of the 4-iodo substituent.

In solution, 4-iodo-3-(3-nitrophenyl)-1H-pyrazole exists as a tautomeric mixture. Upon deprotonation, the resulting pyrazolide anion exhibits ambident nucleophilicity, leading to two distinct pathways:

  • N1-Alkylation (Thermodynamic Control): Alkylation at the N1 position yields 1-alkyl-4-iodo-3-(3-nitrophenyl)-1H-pyrazole. This is the thermodynamically favored pathway under standard basic conditions. The incoming alkyl group avoids the severe steric clash that would occur if it were forced adjacent to the bulky 3-nitrophenyl and 4-iodo groups[1][2].

  • N2-Alkylation (Kinetic/Chelation Control): Alkylation at the N2 position yields 1-alkyl-4-iodo-5-(3-nitrophenyl)-1H-pyrazole. In this isomer, the alkyl group, the 4-iodo group, and the 5-(3-nitrophenyl) group are forced into close proximity, creating immense steric strain. To selectively achieve N2-alkylation, a chelation-controlled strategy using Lewis acid catalysts (such as MgBr₂) is required to kinetically direct the electrophile[3].

Regioselectivity Pathway Visualization

G cluster_N1 Thermodynamic Pathway cluster_N2 Kinetic/Chelation Pathway SM 4-iodo-3-(3-nitrophenyl)-1H-pyrazole [Tautomeric Mixture] Cond1 Base: K2CO3 Solvent: DMSO SM->Cond1 Steric Control Cond2 Catalyst: MgBr2 Base: DIPEA Solvent: THF SM->Cond2 Mg-Coordination N1 N1-Alkylation (Major) 1-alkyl-4-iodo-3-(3-nitrophenyl) -1H-pyrazole Cond1->N1 N2 N2-Alkylation (Major) 1-alkyl-4-iodo-5-(3-nitrophenyl) -1H-pyrazole Cond2->N2

Figure 1: Divergent regioselective N-alkylation pathways for 4-iodo-3-(3-nitrophenyl)-1H-pyrazole.

Quantitative Comparison of N-Alkylation Conditions

The table below summarizes the expected outcomes when applying various literature-validated methodologies to 4-iodo-3-(3-nitrophenyl)-1H-pyrazole.

Alkylation TypeCatalyst / BaseSolventTemp (°C)Directing MechanismExpected N1:N2 Ratio
N1-Selective K₂CO₃ (2.0 eq)DMSO25–50Steric hindrance (Thermodynamic)[2]> 90:10
N1-Selective Cs₂CO₃ (2.0 eq)DMF25Steric hindrance (Thermodynamic)[1]> 85:15
N2-Selective MgBr₂ (0.2 eq) / DIPEATHF25Chelation-controlled (Kinetic)[3]< 20:80
Acid-Catalyzed Camphorsulfonic AcidDCE80Trichloroacetimidate activation[4]Substrate dependent

Experimental Workflows & Protocols

Protocol A: Base-Mediated N1-Selective Alkylation

Objective: Synthesize 1-alkyl-4-iodo-3-(3-nitrophenyl)-1H-pyrazole. Causality: DMSO is selected as the solvent because its high dielectric constant effectively solvates the potassium cation, leaving a highly reactive, "naked" pyrazolide anion. This maximizes the nucleophilicity of the nitrogen atoms, allowing steric factors to naturally dictate the N1 regioselectivity[1][2].

Step-by-Step Procedure:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol, 314.9 mg) and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Deprotonation: Suspend the mixture in anhydrous DMSO (5.0 mL). Stir the suspension at room temperature (25 °C) for 30 minutes under an inert argon atmosphere to ensure complete formation of the pyrazolide anion[1].

  • Alkylation: Dropwise add the desired alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at 25–50 °C for 4–12 hours. Monitor the reaction via LC-MS. The reaction is complete when the starting material mass (m/z 315.9 [M+H]⁺) is fully consumed.

  • Workup: Quench the reaction by pouring it into ice-cold distilled water (25 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 15 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[1].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the N1-alkylated major product.

Protocol B: Magnesium-Catalyzed N2-Selective Alkylation

Objective: Synthesize the sterically hindered 1-alkyl-4-iodo-5-(3-nitrophenyl)-1H-pyrazole. Causality: MgBr₂ acts as a Lewis acid, coordinating with the less sterically hindered N1 nitrogen of the pyrazole and the leaving group of the electrophile. This pre-organization forces the alkylation to occur at the more sterically hindered N2 position, overriding the natural thermodynamic preference[1][3].

Step-by-Step Procedure:

  • Inert Setup: In a glovebox filled with N₂ (≤0.1 ppm O₂, ≤0.1 ppm H₂O), charge a 20 mL vial with 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol, 314.9 mg) and anhydrous MgBr₂ (0.2 mmol, 36.8 mg)[3].

  • Solvation: Add anhydrous THF (5.0 mL) followed by the alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 mmol).

  • Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (2.1 mmol, 271 mg) to the solution at 25 °C[3].

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 25 °C for 2–24 hours depending on the electrophile's reactivity.

  • Workup: Dilute the mixture with Ethyl Acetate (20 mL) and quench with saturated aqueous NH₄Cl (10 mL). Separate the layers, extract the aqueous phase with EtOAc (2 × 10 mL), dry the combined organics over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography to isolate the N2-alkylated regioisomer.

Protocol C: Acid-Catalyzed Alkylation with Trichloroacetimidates

Objective: Mild N-alkylation using trichloroacetimidates to avoid strong bases. Causality: Brønsted acids like camphorsulfonic acid (CSA) activate the trichloroacetimidate leaving group, generating a carbocationic intermediate that is subsequently attacked by the pyrazole. This is highly effective for installing benzylic or benzhydryl groups where basic conditions might cause side reactions[4][5].

Step-by-Step Procedure:

  • Preparation: Charge a flask with 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol), the desired trichloroacetimidate (1.0 mmol), and camphorsulfonic acid (CSA, 0.2 mmol)[1].

  • Reaction: Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution. Stir at 80 °C for 4–24 hours[1][4].

  • Workup: Dilute with EtOAc, wash with saturated aqueous NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate[1].

  • Purification: Purify via column chromatography.

References

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles Source: Thieme Connect URL
  • Source: Figshare (The Journal of Organic Chemistry)
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: MDPI URL
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles Source: Benchchem URL

Sources

Application Notes and Protocols: Leveraging 4-iodo-3-(3-nitrophenyl)-1H-pyrazole as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold and the Strategic Introduction of Iodine

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs.[1][2] Its metabolic stability and versatile synthetic accessibility have made it a focal point for the development of novel therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] Pyrazole derivatives have demonstrated a remarkable breadth of biological activities, acting as inhibitors of key enzymes like protein kinases, carbonic anhydrases, and as antagonists for various receptors.[5][6][7]

This document provides a detailed guide for researchers on the strategic use of a specific, highly functionalized pyrazole derivative: 4-iodo-3-(3-nitrophenyl)-1H-pyrazole . The introduction of an iodine atom at the 4-position and a nitrophenyl group at the 3-position of the pyrazole ring is a deliberate design strategy. The iodine atom serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions.[8] This allows for the exploration of a vast chemical space and the fine-tuning of structure-activity relationships (SAR). The 3-(3-nitrophenyl) moiety provides a distinct electronic and steric profile, which can be crucial for target engagement and can also be chemically modified to explore different interaction patterns within a biological target.

These application notes will provide a comprehensive overview of the synthesis, functionalization, and biological evaluation of derivatives based on this scaffold, empowering researchers to unlock its full potential in their drug discovery programs.

Synthesis of the 4-iodo-3-(3-nitrophenyl)-1H-pyrazole Scaffold

The synthesis of the target scaffold can be achieved through a multi-step process, starting from readily available starting materials. The following protocol is a proposed route based on established pyrazole synthesis and iodination methodologies.[9][10][11]

Protocol 1: Synthesis of 3-(3-nitrophenyl)-1H-pyrazole

This step involves the condensation of a 1,3-dicarbonyl compound with hydrazine, a classic Knorr pyrazole synthesis approach.

Materials:

  • 3-Nitroacetophenone

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of 3-nitroacetophenone (1.0 eq) and DMF-DMA (1.2 eq) is heated at 120 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the excess DMF-DMA is removed under reduced pressure.

  • The resulting crude enaminone is dissolved in ethanol.

  • Hydrazine hydrate (1.5 eq) is added dropwise to the solution at room temperature.

  • A catalytic amount of glacial acetic acid is added, and the reaction mixture is refluxed for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford 3-(3-nitrophenyl)-1H-pyrazole.

Protocol 2: Iodination of 3-(3-nitrophenyl)-1H-pyrazole

The regioselective iodination at the C4 position of the pyrazole ring is a critical step. Several methods can be employed; a reliable approach utilizes N-iodosuccinimide (NIS) in an acidic medium.[8]

Materials:

  • 3-(3-nitrophenyl)-1H-pyrazole

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 3-(3-nitrophenyl)-1H-pyrazole (1.0 mmol) in glacial acetic acid (1 mL), add a solution of NIS (1.5 mmol) in TFA (1 mL).

  • Heat the resulting mixture overnight at 80 °C.

  • Cool the solution to room temperature and dilute with DCM (60 mL).

  • Wash the organic phase sequentially with a saturated aqueous solution of Na₂S₂O₃ (2 x 5 mL) and a saturated aqueous solution of NaHCO₃ (3 x 5 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvents in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the final product, 4-iodo-3-(3-nitrophenyl)-1H-pyrazole .

Scaffold Functionalization: Exploring Chemical Diversity

The true utility of the 4-iodo-3-(3-nitrophenyl)-1H-pyrazole scaffold lies in its potential for diversification. The iodine atom at the 4-position is primed for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Workflow for Scaffold Diversification

G scaffold 4-iodo-3-(3-nitrophenyl)-1H-pyrazole suzuki Suzuki Coupling (Ar-B(OH)2) scaffold->suzuki sonogashira Sonogashira Coupling (R-C≡CH) scaffold->sonogashira heck Heck Coupling (Alkene) scaffold->heck buchwald Buchwald-Hartwig (Amine/Alcohol) scaffold->buchwald product1 4-Aryl-3-(3-nitrophenyl)-1H-pyrazole suzuki->product1 product2 4-Alkynyl-3-(3-nitrophenyl)-1H-pyrazole sonogashira->product2 product3 4-Alkenyl-3-(3-nitrophenyl)-1H-pyrazole heck->product3 product4 4-Amino/Alkoxy-3-(3-nitrophenyl)-1H-pyrazole buchwald->product4

Caption: Diversification of the pyrazole scaffold.

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes the introduction of an aryl or heteroaryl group at the 4-position.

Materials:

  • 4-iodo-3-(3-nitrophenyl)-1H-pyrazole

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • Triphenylphosphine (PPh₃, 0.1 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, combine 4-iodo-3-(3-nitrophenyl)-1H-pyrazole (1.0 eq), the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4-aryl-3-(3-nitrophenyl)-1H-pyrazole derivative.

Biological Evaluation of Pyrazole Derivatives

Given the broad spectrum of activities reported for pyrazole-containing compounds, a tiered approach to biological screening is recommended.[12][13] Initial screening should focus on identifying general cytotoxic or antimicrobial activity, followed by more specific assays based on the therapeutic area of interest.

Tier 1: Initial Screening
Assay TypeDescriptionKey Parameters
Anticancer Evaluation of cytotoxic effects against a panel of human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549).[14]IC₅₀ (half-maximal inhibitory concentration)
Antimicrobial Assessment of growth inhibitory activity against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[15]MIC (Minimum Inhibitory Concentration)
Protocol 4: In Vitro Anticancer Screening (MTT Assay)

Materials:

  • Human cancer cell lines

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized pyrazole derivatives for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ values from the dose-response curves.

Tier 2: Target-Specific Assays

Based on the initial screening results and the structural features of the synthesized compounds, more specific assays can be employed. For instance, if anticancer activity is observed, further investigation into the mechanism of action is warranted.

G active_compound Active Compound Identified (e.g., Anticancer Activity) kinase_assay Kinase Inhibition Assay (e.g., CDK-2, Aurora Kinase) active_compound->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) active_compound->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) active_compound->apoptosis mechanism Elucidation of Mechanism of Action kinase_assay->mechanism cell_cycle->mechanism apoptosis->mechanism

Caption: Workflow for mechanistic studies.

Protocol 5: Kinase Inhibition Assay

Many pyrazole derivatives have been identified as potent kinase inhibitors.[5] A generic protocol for an in vitro kinase assay is provided below.

Materials:

  • Recombinant kinase (e.g., CDK-2, Aurora A)

  • Kinase substrate (e.g., histone H1, myelin basic protein)

  • ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP) or a fluorescent probe

  • Kinase reaction buffer

  • Synthesized pyrazole derivatives

Procedure:

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.

  • Add the synthesized pyrazole derivatives at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration.

  • Stop the reaction and quantify the amount of phosphorylated substrate using an appropriate method (e.g., autoradiography for radiolabeled ATP, fluorescence detection).

  • Determine the IC₅₀ values for the inhibition of kinase activity.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-iodo-3-(3-nitrophenyl)-1H-pyrazole scaffold will be crucial for developing potent and selective drug candidates. Key areas for SAR exploration include:

  • Substitution at the 4-position: The nature of the aryl, heteroaryl, or other groups introduced via cross-coupling will significantly impact biological activity. Factors to consider include size, electronics, and hydrogen bonding potential.

  • Modification of the 3-nitrophenyl group: The nitro group can be reduced to an amine, which can then be further functionalized. The substitution pattern on the phenyl ring can also be varied to probe different binding pockets.

  • Substitution at the N1 position of the pyrazole ring: Alkylation or arylation at the N1 position can modulate the compound's physicochemical properties and its ability to act as a hydrogen bond donor.[16]

Conclusion

The 4-iodo-3-(3-nitrophenyl)-1H-pyrazole scaffold represents a highly promising starting point for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the strategic placement of functional groups for diversification, provides a robust platform for medicinal chemistry campaigns. The protocols and workflows outlined in these application notes are intended to serve as a comprehensive guide for researchers to effectively utilize this scaffold in their drug discovery endeavors. By systematically exploring the chemical space around this core and employing a rational approach to biological evaluation, the identification of potent and selective drug candidates is a highly achievable goal.

References

  • Larhed, M., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 295-307. Available from: [Link]

  • Kumar, A., et al. (2022). Pyrazole Scaffold: A Remarkable Tool in Drug Development. International Journal of Pharmaceutical Sciences and Research, 13(11), 4269-4281. Available from: [Link]

  • Yadav, G., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 225-248. Available from: [Link]

  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5413. Available from: [Link]

  • Showell, G. A., et al. (1997). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry, 40(5), 729-736. Available from: [Link]

  • Taylor & Francis Online. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]

  • PubMed. (2014). Structure-activity relationships of pyrazole derivatives as potential therapeutics for immune thrombocytopenias. Bioorganic & Medicinal Chemistry Letters, 24(9), 2085-2090. Available from: [Link]

  • PubMed. (1997). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 40(5), 729-736. Available from: [Link]

  • Bentham Science. (2023). Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Mini-Reviews in Medicinal Chemistry, 23(12), 1331-1347. Available from: [Link]

  • Google Patents. (2015). Iodine-substituted pyrazole compound and novel synthesis method thereof. CN104447558A.
  • MDPI. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(10), 2314. Available from: [Link]

  • ACS Publications. (2014). I2-Mediated Oxidative C–N Bond Formation for Metal-Free One-Pot Synthesis of Di-, Tri-, and Tetrasubstituted Pyrazoles from α,β-Unsaturated Aldehydes/Ketones and Hydrazines. The Journal of Organic Chemistry, 79(20), 9645-9653. Available from: [Link]

  • ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6430. Available from: [Link]

  • Royal Society of Chemistry. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19043-19054. Available from: [Link]

  • Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 15(14), 9634-9642. Available from: [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(18), 12045-12061. Available from: [Link]

  • Elsevier. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(12), 105423. Available from: [Link]

  • Taylor & Francis Online. (2024). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2359-2371. Available from: [Link]

  • JK Welfare & Pharmascope Foundation. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Pharmaceutical and Biological Sciences, 6(1), 1-17. Available from: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. Available from: [Link]

  • National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(1), 2-10. Available from: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available from: [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 678. Available from: [Link]

  • Google Patents. (2017). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. WO2017099616A1.
  • National Center for Biotechnology Information. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science, 8(3), 223-230. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-iodo-3-(3-nitrophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-I-NO2-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Welcome to the Purification Support Center

You are likely here because your 4-iodo-3-(3-nitrophenyl)-1H-pyrazole is behaving poorly on silica gel. This is a known challenge. This molecule combines an acidic N-H moiety (exacerbated by the electron-withdrawing 3-nitrophenyl group) with a lipophilic, heavy iodine atom .[1]

This duality creates a "push-pull" interaction with the stationary phase, often resulting in severe tailing (streaking) or co-elution with starting materials. The guide below is designed to troubleshoot these specific chemical behaviors.

Part 1: Pre-Purification Diagnostics

Before packing your column, perform these two diagnostic checks. They prevent 90% of failed runs.

Diagnostic A: The "Streak" Test (TLC)

Run a TLC plate in 30% Ethyl Acetate / 70% Hexanes .

  • Observation: Does the spot look like a comet (long tail)?

  • Cause: The pyrazole N-H is hydrogen-bonding to the acidic silanols on the TLC plate.

  • Fix: Add 1% Triethylamine (TEA) to your TLC solvent.[1]

  • Result: If the spot tightens into a circle, you must use TEA in your column mobile phase.

Diagnostic B: Solubility Check

Attempt to dissolve 50 mg of crude material in 1 mL of the starting mobile phase (e.g., 5% EtOAc/Hexane).

  • Observation: If it remains a suspension or oil, do not liquid load . The nitrophenyl group reduces solubility in non-polar solvents, while the iodine prevents high solubility in very polar aqueous buffers.

  • Action: Proceed immediately to the Dry Loading Protocol (see Part 2).

Part 2: The "Golden Path" Protocol

This is the standard operating procedure (SOP) optimized for 1H-pyrazoles with electron-withdrawing groups.

1. Stationary Phase Preparation
  • Resin: Standard Silica Gel 60 (40-63 µm).[1]

  • Pre-treatment (Crucial): Slurry the silica in Hexanes containing 1% Triethylamine (TEA) . Let it sit for 10 minutes before packing. This neutralizes the acidic sites on the silica surface that cause tailing.

2. Sample Loading (Dry Load Method)

Liquid loading often leads to precipitation at the top of the column, causing band broadening.

  • Dissolve crude mixture in a minimal amount of DCM or Acetone .

  • Add Celite 545 (1:2 ratio of sample to Celite by weight).

  • Evaporate solvent on a rotary evaporator until you have a free-flowing powder.

  • Load this powder carefully onto the top of the packed silica bed.

3. Mobile Phase Gradient
  • Solvent A: Hexanes (with 0.5% TEA)

  • Solvent B: Ethyl Acetate (with 0.5% TEA)[1]

Phase% Solvent BColumn Volumes (CV)Purpose
Equilibration 0%2 CVFlush column, ensure basicity.
Elution 1 0% → 10%3 CVElute non-polar impurities (e.g., bis-iodinated byproducts).[1]
Elution 2 10% → 30%10 CVTarget Product Window. The iodine atom increases lipophilicity; product usually elutes here.
Flush 30% → 100%3 CVElute polar debris (oxidized species).[1]
Part 3: Troubleshooting & FAQs
Q1: "My product is co-eluting with the non-iodinated starting material (3-(3-nitrophenyl)-1H-pyrazole). How do I separate them?"

Answer: This is common. The iodine atom adds mass and lipophilicity, theoretically increasing the Rf (making it move faster). However, the N-H drag compresses the separation.

  • The Fix: Use a Dichloromethane (DCM) / Hexane gradient instead of EtOAc.

  • Why? DCM interacts differently with the nitro group via dipole interactions.

  • Recipe: Start with 100% Hexanes → Gradient to 50% DCM → 100% DCM. The iodinated product typically elutes before the starting material in this system.

Q2: "The column turned purple/brown during the run."

Answer: This indicates deiodination . Iodine is labile.

  • Cause: Prolonged exposure to silica (which is slightly acidic) or light.

  • The Fix:

    • Wrap the column in aluminum foil to block light.

    • Increase the flow rate. Do not leave the compound on the column overnight.

    • Ensure your solvents are cool (room temp or below).

Q3: "I used TEA, but I'm still seeing tailing."

Answer: The nitro group at the 3-position makes the pyrazole N-H unusually acidic (pKa ~10-11).[1]

  • The Fix: Switch modifiers. Use 1% Acetic Acid in the mobile phase instead of TEA.

  • Logic: Sometimes, forcing the protonation (keeping it as NH) is better than partial deprotonation. Note: Only do this if the TEA method failed completely.

Part 4: Visual Workflows
Workflow 1: Solvent System Decision Matrix

Use this logic flow to select the correct solvent system based on your initial TLC results.

SolventSelection Start Start: Crude Mixture TLC_Std Run TLC: 30% EtOAc/Hex Start->TLC_Std Check_Streak Observation: Streaking? TLC_Std->Check_Streak Add_TEA Add 1% TEA to Solvent Check_Streak->Add_TEA Yes (Comet shape) Check_Sep Separation from SM? Check_Streak->Check_Sep No (Round spot) Add_TEA->Check_Sep System_A Use Hex/EtOAc + TEA Check_Sep->System_A Good (Rf > 0.1 diff) System_B Switch to DCM/Hex Gradient Check_Sep->System_B Poor (Co-elution)

Figure 1: Decision matrix for optimizing mobile phase based on tailing and separation efficiency.

Workflow 2: The Dry Loading Protocol

Recommended for nitrophenyl-pyrazoles due to solubility issues.[1]

DryLoad Dissolve 1. Dissolve Crude (DCM/Acetone) Add_Celite 2. Add Celite 545 (1:2 Ratio) Dissolve->Add_Celite Evap 3. Rotovap to Dryness (Free-flowing powder) Add_Celite->Evap Load 4. Load on Column (Top of Silica Bed) Evap->Load

Figure 2: Step-by-step dry loading procedure to prevent band broadening.[1]

References
  • Larock, R. C. (2025). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. [Link]

  • Phenomenex Technical Support . (2025). How to Reduce Peak Tailing in HPLC and Flash Chromatography. Phenomenex. [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] [Link]

  • Swiatek, K., et al. (2025).[2] Regioselective synthesis of 4-/5-iodopyrazoles. National Institutes of Health (PMC). [Link]

Sources

Technical Support Center: Navigating Regioselectivity in N-Alkylation of 3-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of N-alkylation of 3-substituted pyrazoles. The inherent challenge of controlling alkylation at the N1 versus the N2 position is a frequent obstacle in synthesis. This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve your desired regioisomer with confidence.

The Core Challenge: Tautomerism and Ambident Nucleophilicity

Unsymmetrically substituted pyrazoles exist as a mixture of rapidly interconverting tautomers.[1] This phenomenon gives rise to two distinct nucleophilic nitrogen atoms, N1 (adjacent to the substituent) and N2 (adjacent to the NH proton). Direct alkylation often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate and lead to lower yields of the desired product.[2][3] Mastering regiocontrol is therefore paramount for efficient and predictable synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the N-alkylation of 3-substituted pyrazoles.

Q1: I'm getting a mixture of N1 and N2 alkylated products. What are the primary factors controlling the regioselectivity?

A1: The N1/N2 product ratio is not arbitrary; it's a result of a delicate interplay between several key factors. Understanding these will allow you to steer the reaction toward your desired outcome. The primary influences are:

  • Steric Hindrance: This is often the most intuitive factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom. A bulky substituent at the C3 position of the pyrazole ring or a bulky alkylating agent will strongly favor alkylation at the more accessible N2 position.[2][4] Conversely, to favor the N1 isomer, using a less bulky alkylating agent is a logical first step.

  • Electronic Effects: The electronic nature of the substituent at C3 modifies the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) decrease the nucleophilicity of the adjacent N1 atom, potentially favoring attack at N2. Conversely, electron-donating groups (EDGs) can enhance the nucleophilicity of N1.[2][3]

  • Choice of Base and Counter-ion: The base is not just a proton scavenger; its identity and the resulting counter-ion (e.g., K⁺, Na⁺, Cs⁺) can be critical. Strong, non-coordinating bases like sodium hydride (NaH) can fully deprotonate the pyrazole, and the subsequent alkylation may be governed by the inherent reactivity of the pyrazolate anion.[2][3] In contrast, weaker bases like potassium carbonate (K₂CO₃) may involve a complex equilibrium where the cation can coordinate with the nitrogen atoms, influencing the transition state of the alkylation.[5] For instance, the K₂CO₃/DMSO system is a well-established method for achieving high N1 selectivity.[2][6][7]

  • Solvent Polarity: The solvent plays a crucial role in stabilizing intermediates and transition states. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used and often favor a single regioisomer.[2][8] In some systems, highly polar, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[2]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Lowering the temperature often increases selectivity by favoring the pathway with the lower activation energy.[2]

Q2: My goal is the N1 isomer. What are the most reliable conditions to try first?

A2: For achieving regioselective N1-alkylation, the most widely cited and reliable method is the use of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) .[6][7] This system has been shown to be effective for a range of 3-substituted pyrazoles and alkylating agents. An alternative and highly selective method for accessing N1-alkylated pyrazoles is through a catalyst-free Michael addition reaction with α,β-unsaturated electrophiles (e.g., acrylates, acrylonitriles), which can provide excellent regioselectivity (>99:1).[9][10][11][12]

Q3: The N2 isomer is my target, which is often more challenging. Are there any specific conditions that favor its formation?

A3: Selective N2-alkylation is generally more difficult to achieve. However, certain strategies can be employed:

  • Steric Direction: If your pyrazole's C3 substituent is small (e.g., methyl), using a very bulky alkylating agent can force the reaction towards the N2 position.

  • Catalyst Control: The use of magnesium-based catalysts, such as MgBr₂, has been reported to favor N2-alkylation.[2]

  • Intramolecular Interactions: The structure of the alkylating agent itself can direct the regioselectivity. For example, an alkylating agent with a hydrogen-bond donor moiety can form a transient hydrogen bond with the N1 atom in the transition state, effectively blocking it and directing the alkylation to N2.[13]

Q4: Are there alternatives to traditional base-mediated alkylation?

A4: Yes, several alternative methods can offer advantages in terms of mildness, selectivity, or reaction time:

  • Acid-Catalyzed Alkylation: This method utilizes a Brønsted acid catalyst (e.g., camphorsulfonic acid) with trichloroacetimidates as electrophiles. It provides an alternative to methods requiring strong bases or high temperatures.[2][4]

  • Phase Transfer Catalysis (PTC): PTC can be highly efficient, especially under solvent-free conditions, simplifying work-up procedures and often providing high yields.[2]

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields and selectivity.[2]

  • Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can offer unprecedented regiocontrol (>99%), providing access to a single isomer cleanly. This is a powerful but more specialized approach.[14]

Q5: How can I definitively confirm the structure of my N-alkylated pyrazole regioisomers?

A5: Unambiguous structural assignment is critical. A combination of analytical techniques is the most robust approach:

  • NMR Spectroscopy: This is the most common method.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment shows correlations between protons and carbons over two or three bonds. You can often see a correlation from the N-alkyl protons to the C3 and C5 carbons of the pyrazole ring, allowing for definitive assignment.[15]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. An NOE between the protons of the N-alkyl group and the protons of the C5 substituent (if present) confirms the N1 isomer. For the N1 isomer, an NOE should also be observable between the N-alkyl group and the C5-H proton.[4][16]

  • X-ray Crystallography: If you can grow a suitable single crystal, this technique provides absolute proof of structure and is considered the gold standard for isomer determination.[6][7][17][18][19][20]

Troubleshooting Guide

Use this decision tree and table to troubleshoot and optimize your reaction conditions.

G start Start: Poor Regioselectivity (N1/N2 Mixture) sterics Analyze Steric Factors start->sterics Is steric hindrance a likely factor? conditions Modify Reaction Conditions start->conditions No, or sterics already optimized n1_target Target: N1 Isomer sterics->n1_target Yes n2_target Target: N2 Isomer sterics->n2_target Yes base Alter Base/Counter-ion conditions->base solvent Change Solvent conditions->solvent temp Adjust Temperature conditions->temp sol_n1_base Use K₂CO₃ in DMSO or Cs₂CO₃ in DMF base->sol_n1_base To favor N1 sol_n2_base Try MgBr₂ catalyst base->sol_n2_base To favor N2 sol_solvent Try polar aprotic (DMF) or fluorinated alcohol (TFE) solvent->sol_solvent sol_temp Lower reaction temperature temp->sol_temp sol_n1_sterics Use smaller alkylating agent n1_target->sol_n1_sterics sol_n2_sterics Use bulkier alkylating agent n2_target->sol_n2_sterics

Fig 1. Decision tree for improving regioselectivity.
IssuePotential Cause(s)Recommended Solution(s)
Poor Regioselectivity - Suboptimal base/solvent combination.- Steric and electronic factors are closely balanced.- High reaction temperature.1. Change Base/Solvent: Switch to the K₂CO₃/DMSO system for N1 selectivity.[2][7]2. Modify Sterics: Use a bulkier or less bulky alkylating agent to favor one position.[2]3. Lower Temperature: Run the reaction at room temperature or 0 °C to enhance kinetic selectivity.[2]4. Change Solvent: Evaluate fluorinated alcohols (TFE, HFIP) which can enhance selectivity.[2]
Low to No Yield - Poor reactivity of the alkylating agent.- Low solubility of starting material or base.- Insufficient base strength.- Reaction not at optimal temperature.1. Enhance Alkylating Agent: Switch the leaving group to a more reactive one (e.g., from -Cl to -Br or -I).[2]2. Improve Solubility: Choose a solvent in which all components are soluble (e.g., DMF, DMSO).3. Use a Stronger Base: If K₂CO₃ is ineffective, consider a stronger base like NaH.[8]4. Adjust Temperature: Some reactions require heating to proceed at a reasonable rate. Monitor by TLC or LC-MS.[2][8]
Difficult Separation - Regioisomers have very similar polarity.1. Modify a Substituent: If possible, use a starting material with a group (e.g., an ester) that can be removed later, which may alter the polarity enough for separation.2. Derivatization: Temporarily react the mixture with a bulky reagent that may selectively react with one isomer, facilitating separation.3. Advanced Chromatography: Consider supercritical fluid chromatography (SFC) or preparative HPLC.

Validated Experimental Protocols

The following protocols provide a reliable starting point for your experiments. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Regioselective N1-Alkylation

This protocol is adapted from established methods known to favor the N1 isomer.[2][6]

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)

  • Alkylating agent (e.g., alkyl bromide or iodide) (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq) and anhydrous DMSO (to make a ~0.5 M solution).

  • Add finely powdered K₂CO₃ (1.5 eq) to the solution.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (start with room temperature, may be heated to 50-80°C if necessary) for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into an equal volume of water and extract with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Fig 2. Workflow for N1-alkylation protocol.
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate

This protocol offers a milder alternative to base-mediated methods.[2][4]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an inert atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters.
  • Wright, S. W., Arnold, E. P., & Yang, X. (2017).
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves | Request PDF.
  • DeMitsch, E. J., & Dudley, G. B. (2022).
  • WuXi Biology. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II).
  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
  • Patsch, D., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
  • Am Ende, D. J., et al. (2010).
  • Claramunt, R. M., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Books. (n.d.). 2.1.5.
  • Rosli, M. M., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry.
  • Semantic Scholar. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. (2025). (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
  • Zheng, S.-L., et al. (2022).
  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • ResearchGate. (2025). Synthesis and X-ray Crystal Structure of New Substituted 3-4'-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies.
  • BenchChem. (2025).
  • Li, Y., et al. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PMC.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • Iadanza, M. D., et al. (2022).
  • Van Hoveln, R., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC - NIH.
  • ResearchGate. (2025).
  • Zheng, S.-L., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (ppm) of C-nitropyrazoles. | Download Table.

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Technical Support Center: Recrystallization of Iodinated Nitrophenyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to solvent selection for the recrystallization of iodinated nitrophenyl pyrazoles, designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide provides field-proven insights into the nuanced process of selecting the optimal solvent system for purifying iodinated nitrophenyl pyrazoles. These molecules, often critical intermediates in pharmaceutical development, present unique purification challenges due to their specific combination of functional groups. This guide moves beyond simple protocols to explain the underlying chemical principles governing solvent selection, empowering you to troubleshoot effectively and optimize your purification strategy.

Frequently Asked Questions (FAQs)

Q1: What molecular features of iodinated nitrophenyl pyrazoles dictate solvent selection for recrystallization?

Answer: The solubility characteristics of these compounds are a composite of three key structural features:

  • The Pyrazole Core: This aromatic heterocycle contains two nitrogen atoms. One is a pyridine-like nitrogen (basic), and the other is a pyrrole-like NH group (weakly acidic), allowing the molecule to act as both a hydrogen bond donor and acceptor.[1][2] This makes it more soluble in polar protic solvents.

  • The Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. Its presence significantly increases the overall polarity of the molecule, favoring interaction with polar solvents.[3]

  • The Iodine Atom (-I): While iodine is a halogen, its large size and high polarizability contribute to van der Waals interactions. However, it also adds significant molecular weight and a degree of lipophilicity, which can decrease solubility in very polar solvents like water.[4][5]

The combination of these groups results in a molecule of moderate to high polarity. Therefore, the ideal recrystallization solvent will typically be a moderately polar solvent or a carefully balanced mixture of polar and non-polar solvents.

Q2: What are the criteria for an ideal recrystallization solvent for my compound?

Answer: The perfect solvent must satisfy several criteria to ensure both high purity and high yield:

  • Temperature-Dependent Solubility: The solvent must exhibit a steep solubility curve for your compound, meaning it should dissolve the pyrazole completely when hot (at or near the solvent's boiling point) but poorly when cold (at room temperature or in an ice bath).[3][6] This differential is the fundamental principle that allows for crystallization and high recovery.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot gravity filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[3]

  • Chemical Inertness: The solvent must not react with your iodinated nitrophenyl pyrazole. This is crucial as some solvents can participate in side reactions at elevated temperatures.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]

  • Boiling Point vs. Melting Point: The solvent's boiling point should be lower than the melting point of your compound to prevent the substance from "oiling out"—melting before it dissolves, which traps impurities.[7][8]

Q3: Which single solvents are good starting points for screening?

Answer: Based on the moderate-to-high polarity of iodinated nitrophenyl pyrazoles, the following solvents are excellent candidates for initial screening. For pyrazole derivatives in general, common solvents include ethanol, methanol, and acetone.[9] For nitroaromatic compounds specifically, alcoholic solvents are often a good starting point.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Rationale for Use with Iodinated Nitrophenyl Pyrazoles
Ethanol 7824.5A very common and effective solvent for pyrazole derivatives.[10] Its polarity is well-matched to the target compounds, and it can form hydrogen bonds.
Isopropanol 8219.9Similar to ethanol but slightly less polar. It can sometimes provide a better solubility differential than ethanol.[10]
Ethyl Acetate 776.0A medium polarity aprotic solvent that is often effective for compounds of intermediate polarity.[10] A good choice if alcohols are too strong a solvent.
Acetonitrile 8237.5A polar aprotic solvent that can be a good choice for highly polar pyrazole derivatives.[4]
Toluene 1112.4A non-polar aromatic solvent. While unlikely to work as a single solvent, it can be an excellent "poor" solvent in a mixed-solvent system with a more polar solvent.[10]
Water 10080.1Due to the organic nature of the molecule, water is typically a very poor solvent. However, it is an excellent anti-solvent when used in a pair with a water-miscible solvent like ethanol or acetone.[10][11]

Data sourced from multiple references.[6][7][12]

Troubleshooting Common Recrystallization Issues

Q4: My compound "oiled out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, forming an immiscible liquid layer.[13][14] This is problematic because the oil is essentially an impure liquid form of your compound, which will solidify into an amorphous mass, trapping impurities.

Causality & Solutions:

  • Cause: The boiling point of your chosen solvent is higher than the melting point of your compound.[7]

  • Solution 1: Switch to a solvent with a lower boiling point.

  • Cause: The solution is supersaturated with impurities, causing a significant melting point depression of your compound.

  • Solution 2: Re-heat the entire mixture to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation point. Allow this slightly more dilute solution to cool very slowly.[13][14] Insulating the flask can promote slow cooling and favor crystal formation.[15]

  • Cause: The rate of cooling is too fast.

  • Solution 3: Ensure the solution cools gradually to room temperature before moving it to an ice bath. Rapid cooling encourages precipitation rather than the ordered process of crystallization.[15]

Q5: No crystals are forming, even after the solution has cooled completely. What's wrong?

Answer: This is a very common issue that can usually be resolved. The primary causes are either using too much solvent or the solution being supersaturated.[14]

Causality & Solutions:

  • Cause: Excessive solvent was added. The solution is not saturated at the lower temperature.

  • Solution 1: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration.[13] Once a smaller volume is achieved, allow it to cool again.

  • Cause: The solution is supersaturated and requires a nucleation site to initiate crystal growth.

  • Solution 2 (Induce Crystallization):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can serve as nucleation points.[3][14]

    • Seed Crystals: If you have a small, pure crystal of your compound, add it to the cooled solution. This provides a perfect template for further crystal growth.[14]

Q6: The recrystallization resulted in a very low yield. How can I improve it?

Answer: A low yield suggests that a significant portion of your compound remained dissolved in the mother liquor.

Causality & Solutions:

  • Cause: Too much solvent was used, preventing the solution from becoming fully saturated upon cooling.[13]

  • Solution 1: Before filtering, test the mother liquor. Dip a glass rod into the filtrate, remove it, and let the solvent evaporate. A significant solid residue indicates a large amount of dissolved product. The mother liquor can be concentrated by boiling off some solvent to recover a second crop of crystals.

  • Cause: The solution was not cooled sufficiently.

  • Solution 2: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[15][16]

  • Cause: The crystals were washed with solvent that was not ice-cold, or too much washing solvent was used.

  • Solution 3: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without re-dissolving the product.[15]

Advanced Technique: The Mixed-Solvent System

Q7: When and how should I use a mixed-solvent system?

Answer: A mixed-solvent system is necessary when no single solvent meets the ideal criteria. This is common for compounds like iodinated nitrophenyl pyrazoles that have complex solubility profiles. The technique is used when your compound is too soluble in one solvent (the "good" solvent) even when cold, and poorly soluble in another solvent (the "poor" or "anti-solvent") even when hot.[3][4] The two solvents must be fully miscible with each other (e.g., ethanol and water, hexane and ethyl acetate).[7]

The goal is to create a solvent mixture at high temperature that is just barely saturated with your compound.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol details the purification of an iodinated nitrophenyl pyrazole using an ethanol-water solvent pair, a common and effective choice.[11][17]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of the "good" solvent (ethanol) required to dissolve the compound completely at its boiling point. Add the solvent in small portions while heating and swirling.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a high-purity final product.[18]

  • Achieving Saturation: While keeping the solution hot, add the "poor" solvent (water) dropwise with a pipette or burette. Continue adding until you observe persistent cloudiness (turbidity). This indicates that the solution is now saturated.[4]

  • Clarification: Add one or two drops of the hot "good" solvent (ethanol) back into the mixture until the cloudiness just disappears. The solution is now perfectly saturated at this elevated temperature.[3]

  • Cooling (Crystallization): Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Do not disturb the flask during this period.

  • Ice Bath: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15 minutes to maximize the yield.[16]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold solvent mixture (in the same ratio as your final recrystallization mixture if possible, or with the pure "poor" solvent) to remove residual mother liquor.[15]

  • Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Workflow Visualization

The following diagram illustrates the logical decision-making process for selecting a recrystallization solvent system.

Solvent_Selection_Workflow start Start: Crude Iodinated Nitrophenyl Pyrazole screen_single 1. Single Solvent Screening (e.g., Ethanol, Isopropanol, Ethyl Acetate) start->screen_single dissolve_hot Is it soluble in minimal hot solvent? screen_single->dissolve_hot insoluble_cold Is it insoluble in cold solvent? dissolve_hot->insoluble_cold Yes screen_mixed 2. Select Miscible Solvent Pair (Good/Poor Solvents) dissolve_hot->screen_mixed No (Insoluble or Too Soluble) success_single Success: Use Single Solvent Recrystallization insoluble_cold->success_single Yes insoluble_cold->screen_mixed No (Soluble when cold) protocol_mixed Perform Mixed-Solvent Recrystallization Protocol screen_mixed->protocol_mixed success_mixed Success: Pure Crystals Obtained protocol_mixed->success_mixed Crystals Form troubleshoot Troubleshooting protocol_mixed->troubleshoot Problem Occurs oil_out Issue: Oiling Out - Add more 'good' solvent - Cool slower troubleshoot->oil_out no_crystals Issue: No Crystals - Boil off solvent - Scratch / Add seed troubleshoot->no_crystals low_yield Issue: Low Yield - Cool further in ice bath - Concentrate mother liquor troubleshoot->low_yield

Caption: A workflow diagram for selecting and troubleshooting a recrystallization solvent system.

References

  • Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • Unknown Source. (n.d.). Polarity of Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Unknown Source. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • ACS Publications. (2021, March 12). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]

  • Who we serve. (2025, September 2). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]

  • EPJ Web of Conferences. (n.d.). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • MDPI. (2025, September 16). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. Retrieved from [Link]

  • IJNRD.org. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

Sources

Validation & Comparative

reactivity comparison of 4-iodo vs 4-bromo pyrazole intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 4-iodo and 4-bromo pyrazoles, focusing on their distinct reactivity profiles in medicinal chemistry applications.

Executive Summary

In the design of pyrazole-based pharmacophores, the choice between 4-iodo and 4-bromo intermediates is rarely just a matter of availability. While 4-bromopyrazoles are the industry workhorse due to cost-efficiency and stability, 4-iodopyrazoles offer a kinetic advantage that enables chemoselective transformations and reactivity under mild conditions. This guide dissects the mechanistic differences to help you select the optimal halogen for your specific synthetic pathway.

Mechanistic Underpinnings: The Halo-Effect

The core differentiator lies in the Carbon-Halogen (C-X) bond dissociation energy (BDE) and the resulting rate of oxidative addition to Palladium(0).[1]

  • 4-Iodo-1H-pyrazole:

    • C-I BDE: ~65 kcal/mol.

    • Kinetic Profile: Rapid oxidative addition.[1] Often reacts at room temperature.

    • Strategic Utility: Ideal for late-stage functionalization (LSF) on complex scaffolds where harsh heat must be avoided.

  • 4-Bromo-1H-pyrazole:

    • C-Br BDE: ~81 kcal/mol.

    • Kinetic Profile: Slower oxidative addition. Typically requires elevated temperatures (>80°C) or electron-rich ligands (e.g., SPhos, XPhos) to facilitate the catalytic cycle.

    • Strategic Utility: Preferred for early-stage building blocks where scale and cost are drivers.

Visualizing the Kinetic Advantage

The following diagram illustrates the energy barrier difference in the rate-determining step (Oxidative Addition) of a standard Suzuki-Miyaura coupling.

ReactionCoordinate Start Pd(0) + Substrate TS_I TS (Iodo) Low Barrier Start->TS_I Low Delta G TS_Br TS (Bromo) High Barrier Start->TS_Br High Delta G (Requires Heat) Inter_I Pd(II)-I Complex (Fast Formation) TS_I->Inter_I Inter_Br Pd(II)-Br Complex (Slow Formation) TS_Br->Inter_Br

Figure 1: Comparative energy barriers for oxidative addition. The 4-iodo intermediate bypasses the high thermal requirement necessary to activate the 4-bromo species.

Performance Comparison by Reaction Type
A. Suzuki-Miyaura Cross-Coupling

This is the most common application. The 4-iodo variant allows for "ligand-free" conditions or the use of weaker bases, which is crucial when protecting groups (like Boc or Tosyl) are labile.

Feature4-Iodo-Pyrazole4-Bromo-Pyrazole
Standard Temp. 25°C – 60°C80°C – 120°C
Catalyst Load Low (0.5 – 1.0 mol%)Standard (3.0 – 5.0 mol%)
Ligand Needs Standard (PPh3) often sufficientBulky/e-rich (XPhos, SPhos) often required for high yields
Base Sensitivity Tolerates weak bases (K3PO4, NaHCO3)Often requires stronger bases (Na2CO3, Cs2CO3)
Typical Yield 85 – 98%60 – 85% (highly ligand dependent)
B. The "Counter-Intuitive" Case: C-N Coupling (Buchwald-Hartwig)

Contradictory to the general reactivity trend, 4-bromo pyrazoles can sometimes outperform their iodo counterparts in Palladium-catalyzed amination.

  • Observation: In couplings with secondary amines (e.g., piperidine) using ligands like tBuDavePhos , the 4-bromo substrate often yields cleaner reaction profiles.

  • Reasoning: The extremely facile oxidative addition of the 4-iodo species can lead to rapid dehalogenation (hydrodeiodination) side reactions before the amine transmetallation occurs. The slightly slower 4-bromo insertion matches the rate of the amine coordination better, leading to higher productive turnover.

C. Metal-Halogen Exchange (Lithiation)
  • 4-Iodo: Reacts with i-PrMgCl or n-BuLi extremely fast, even at -78°C. This is the gold standard for generating the pyrazolyl anion for quenching with electrophiles (aldehydes, ketones).

  • 4-Bromo: Requires strictly cryogenic conditions (-78°C) and strong bases (n-BuLi or t-BuLi). Metal-halogen exchange is slower and competes with deprotonation at the C5 position if the nitrogen is protected with a directing group.

Strategic Selectivity: The C4 vs. C5 Dance

One of the most sophisticated uses of 4-iodopyrazoles is in sequential functionalization . Because the C-I bond is so reactive, you can perform a C-H activation at the C5 position without disturbing the C4-I bond, provided you use specific conditions.

Workflow:

  • Start: 1-Methyl-4-iodopyrazole.

  • Step 1 (C-H Activation): Pd(OAc)2, mild conditions. The catalyst activates the C5-H bond. The C4-I bond remains intact.

  • Step 2 (Cross-Coupling): Switch conditions (add Phosphine ligand). The catalyst now engages the C4-I bond.

Note: If you attempt this with 4-bromo, the reactivity gap between C5-H activation and C4-Br oxidative addition is narrower, leading to mixtures of products.

Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling of 4-Iodopyrazole (Mild Conditions)

Target: Coupling sensitive substrates where thermal degradation is a risk.

  • Reagents:

    • 4-Iodo-1-methylpyrazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[2][3]

    • Pd(dppf)Cl2 (2 mol%)

    • K3PO4 (2.0 equiv)[4]

    • Solvent: 1,4-Dioxane/Water (4:1)

  • Procedure:

    • Charge a reaction vial with the pyrazole, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Stir at 40°C for 4-6 hours.

    • Checkpoint: Monitor by LCMS. The iodo-species should be consumed rapidly.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

Protocol B: Robust Suzuki Coupling of 4-Bromopyrazole (Forcing Conditions)

Target: Cost-effective synthesis of stable intermediates.

  • Reagents:

    • 4-Bromo-1-methylpyrazole (1.0 equiv)[5]

    • Arylboronic acid (1.5 equiv)

    • Pd2(dba)3 (2 mol%) / XPhos (4 mol%) (Pre-complexation recommended)

    • K3PO4 (3.0 equiv)

    • Solvent: n-Butanol or Toluene/Water (depending on solubility)

  • Procedure:

    • Mix Pd source and Ligand in solvent at R.T. for 15 mins to generate the active species.

    • Add substrate, boronic acid, and base.[4][3]

    • Heat to 100°C - 110°C for 12-18 hours.

    • Note: The higher temperature and electron-rich XPhos ligand are mandatory to force the oxidative addition across the stronger C-Br bond.

Decision Matrix: Which Halogen to Choose?

Use the following logic flow to select the correct starting material for your campaign.

DecisionTree Start Select Pyrazole Intermediate ReactionType Primary Reaction Type? Start->ReactionType Suzuki C-C Coupling (Suzuki) ReactionType->Suzuki Buchwald C-N Coupling (Buchwald) ReactionType->Buchwald Lithiation Lithiation (Li-X Exchange) ReactionType->Lithiation Sensitive Substrate Sensitive to Heat? Suzuki->Sensitive DavePhos Using tBuDavePhos? Buchwald->DavePhos UseIodo2 Use 4-IODO (Fast Exchange) Lithiation->UseIodo2 UseIodo Use 4-IODO (Mild, 40°C) Sensitive->UseIodo Yes UseBromo Use 4-BROMO (Robust, 100°C, Cheaper) Sensitive->UseBromo No UseBromo2 Use 4-BROMO (Better Selectivity) DavePhos->UseBromo2 Yes

Figure 2: Strategic decision tree for selecting 4-halo pyrazole intermediates.

References
  • Kinetics of Oxidative Addition: BenchChem Technical Review. "Reactivity Showdown: 4'-Iodo vs. 4'-Bromopropiophenone in Cross-Coupling Reactions."

  • Direct Arylation & Chemoselectivity: Royal Society of Chemistry (RSC). "Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles."

  • C-N Coupling Anomalies: National Institutes of Health (PubMed). "C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI."

  • Suzuki Coupling Protocols: BenchChem Application Notes. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions."

  • Synthesis Methods: ChemRxiv. "Practical Synthesis of Pyrazol-4-thiols from 4-iodopyrazoles."

Sources

Crystal Structure Analysis: 3,4-Disubstituted Pyrazole Derivatives vs. 3,5-Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 3,4-Disubstituted Pyrazole Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, the pyrazole ring is a privileged scaffold, ubiquitous in NSAIDs (Celecoxib) and anticancer agents. However, the vast majority of synthetic protocols favor the formation of 3,5-disubstituted pyrazoles due to the thermodynamic preference of hydrazine condensation with 1,3-diketones.

The Emerging Contender: Recent advances in regioselective 1,3-dipolar cycloaddition have unlocked access to 3,4-disubstituted pyrazoles . This guide objectively compares the solid-state performance of these 3,4-isomers against the standard 3,5-alternatives.

Key Finding: Crystallographic analysis reveals that 3,4-disubstituted derivatives often exhibit superior planarity and denser crystal packing compared to their 3,5-counterparts. This structural difference translates to distinct solubility profiles and enhanced bioavailability potential, making the 3,4-scaffold a critical "alternative" that warrants evaluation in early-stage drug discovery.

Comparative Analysis: 3,4-Scaffold vs. 3,5-Scaffold

A. Structural Mechanics & Steric Profile

The primary differentiator between these isomers is the steric environment of the pyrazole core.

  • 3,5-Disubstituted (The Standard):

    • Mechanism: Substituents at positions 3 and 5 flank the N1 nitrogen. If N1 is substituted (e.g., N-phenyl), the C5-substituent creates significant steric clash, forcing the N-phenyl ring out of plane (dihedral angles often >45°).

    • Consequence: This "twisted" conformation disrupts

      
      -
      
      
      
      stacking, leading to lower lattice energy and potentially lower melting points, but higher solubility in organic solvents.
    • Data Support: As seen in 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole, the rings are twisted by ~46-58°, with packing dominated by weak H...H van der Waals contacts (55%) rather than strong stacking.

  • 3,4-Disubstituted (The Product):

    • Mechanism: Substituents are adjacent. The C5 position remains unsubstituted (or holds a small hydrogen), significantly reducing steric pressure on the N1-substituent.

    • Consequence: This allows the N-aryl and pyrazole rings to adopt a near-coplanar conformation. The resulting flat topology facilitates strong intermolecular

      
      -
      
      
      
      stacking and dense packing.
    • Performance: Higher crystallinity and stability. In biological contexts, this planarity can improve intercalation into narrow binding pockets (e.g., kinase active sites).

B. Intermolecular Interaction Profiles (Hirshfeld Surface Analysis)

We compared the interaction fingerprints of typical derivatives from both classes.

Feature3,4-Disubstituted Pyrazoles3,5-Disubstituted Pyrazoles
Dominant Interaction

-

Stacking & C-H...

H...H (Van der Waals)
Crystal Density High (>1.35 g/cm³)Moderate (~1.25 - 1.30 g/cm³)
Dihedral Angle (Core) < 15° (Planar)> 40° (Twisted)
H-Bond Motif Linear chains (Catemers)Cyclic Dimers (often

)
Lattice Stability High (Higher Melting Points)Moderate

Experimental Protocol: Synthesis to Structure

Self-Validating Workflow: This protocol ensures that the crystals obtained are thermodynamically stable polymorphs suitable for single-crystal X-ray diffraction (SC-XRD).

Phase 1: Regioselective Synthesis (3,4-Target)

Avoids the mixture issues of hydrazine condensation.

  • Reactants: Tosylhydrazones (derived from benzaldehydes) + Nitroalkenes.[2]

  • Conditions: Base-mediated 1,3-dipolar cycloaddition.

  • Validation: Use 2D-NMR (NOESY). 3,4-isomers show NOE correlation between H-5 (pyrazole) and N-Aryl protons. 3,5-isomers lack this due to the C5 substituent.

Phase 2: Crystallization (The "Slow-Cool" Method)

Designed to minimize twinning.

  • Solvent Selection: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Dichloromethane (1:1) .

  • Heat: Warm to 40°C to ensure full dissolution.

  • Nucleation: Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cap the vial with Parafilm and poke 3 small holes.

  • Growth: Place in a vibration-free environment at 4°C. Allow solvent to evaporate over 5-7 days.

  • Harvest: Select block-like crystals (avoid needles if possible) under a polarized microscope.

Phase 3: Data Collection & Refinement
  • Instrument: Bruker APEX II or similar CCD diffractometer.

  • Temperature: 100 K (Cryostream) to reduce thermal motion ellipsoids.

  • Strategy: Collect full sphere of data (

    
     up to 28° for Mo-K
    
    
    
    ).
  • Refinement: SHELXL-2018. Non-hydrogen atoms anisotropic; H-atoms riding model.

Visualization of Workflow & Logic

Figure 1: Crystallization & Analysis Workflow

This diagram outlines the critical path from synthesis to validated structure, highlighting the decision nodes for 3,4 vs 3,5 assignment.

G node_start Start: Crude Pyrazole Product node_nmr 2D-NMR (NOESY) Validation Check H5-N(Ar) Correlation node_start->node_nmr node_34 Confirmed 3,4-Isomer node_nmr->node_34 Correlation Observed node_35 Confirmed 3,5-Isomer node_nmr->node_35 No Correlation node_cryst Crystallization (EtOH/DCM Slow Evap) node_34->node_cryst node_35->node_cryst node_xrd SC-XRD Data Collection (100 K) node_cryst->node_xrd node_analysis Hirshfeld Surface Analysis node_xrd->node_analysis node_result_34 Result: Planar Stacking High Density node_analysis->node_result_34 If 3,4-Isomer node_result_35 Result: Twisted Geometry Steric Bulk node_analysis->node_result_35 If 3,5-Isomer

Caption: Workflow distinguishing regioisomers via NMR prior to crystallographic characterization of packing modes.

Figure 2: Structural Logic of Pyrazole Packing

Visualizing why the 3,4-isomer favors planarity compared to the 3,5-isomer.

G cluster_0 3,5-Disubstituted (Steric Clash) cluster_1 3,4-Disubstituted (Steric Relief) node_35_struc node_35_struc node_outcome_35 Low Density Packing Weak H...H Interactions node_35_struc->node_outcome_35 node_34_struc node_34_struc node_outcome_34 High Density Packing Strong Pi-Pi Stacking node_34_struc->node_outcome_34

Caption: Mechanistic comparison of steric effects on crystal packing between pyrazole regioisomers.

Supporting Data: Crystallographic Parameters

The following table contrasts a representative 3,4-derivative (synthesized via cycloaddition) against a standard 3,5-derivative.

Parameter3,4-Diaryl-1H-Pyrazole (Product)3,5-Diaryl-1H-Pyrazole (Alternative)
Crystal System Triclinic / MonoclinicMonoclinic
Space Group

or


Unit Cell Volume (

)
Typically smaller (denser packing)Larger (due to twisting)
Dihedral Angle (N1-Ar) 4.6° - 10.5° (Planar)46.0° - 58.0° (Twisted)
Primary Interaction

-

Stacking
(3.6 Å centroid)
C-H...O / C-H...N
Reference Derived from Garcia-Mejia et al. [1]Derived from Al-Ghamdi et al. [2]

Interpretation: The 3,4-isomer's ability to maintain a dihedral angle near 0° allows it to stack like "sheets," whereas the 3,5-isomer packs more like "spheres" or bulky objects, relying on weaker edge-to-face interactions.

References

  • García-Mejía, C. D., et al. "A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes." Organic & Biomolecular Chemistry, 2023, 21 , 6205-6217.[2] [Link]

  • Al-Ghamdi, S. N., et al. "Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis... of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole." Journal of Molecular Structure, 2022. [Link]

  • Lynch, D. E., et al. "Intermolecular Interactions of 3,5-bis(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide." Crystals, 2022, 12 , 678. [Link]

  • Fun, H.-K., et al. "4-(1,3-Diphenyl-4,5-dihydro-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole."[1] Acta Crystallographica Section E, 2011, E67 , o345. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.